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  • Product: N-Methyloxetan-3-amine hydrochloride
  • CAS: 1799412-41-1

Core Science & Biosynthesis

Foundational

Physicochemical properties of N-Methyloxetan-3-amine hydrochloride

An In-depth Technical Guide to the Physicochemical Properties of N-Methyloxetan-3-amine Hydrochloride For Researchers, Scientists, and Drug Development Professionals Abstract N-Methyloxetan-3-amine hydrochloride is a sub...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of N-Methyloxetan-3-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyloxetan-3-amine hydrochloride is a substituted oxetane derivative of increasing interest in medicinal chemistry and drug development. The oxetane ring is a desirable structural motif, often employed as a bioisostere for gem-dimethyl or carbonyl groups, which can favorably modulate physicochemical and pharmacokinetic properties. This guide provides a comprehensive overview of the core physicochemical properties of N-Methyloxetan-3-amine hydrochloride, offering both available data and field-proven methodologies for its characterization. Understanding these properties is critical for formulation development, analytical method design, and predicting the in vivo behavior of drug candidates incorporating this moiety.

Chemical Identity and Structure

N-Methyloxetan-3-amine hydrochloride is the salt formed from the reaction of the basic free amine, N-Methyloxetan-3-amine, with hydrochloric acid. This conversion to a hydrochloride salt is a common strategy in pharmaceutical development to enhance solubility and stability.

  • IUPAC Name: N-Methyl-3-oxetanamine hydrochloride

  • Synonyms: N-Methyloxetan-3-amine HCl, 3-(Methylamino)oxetane hydrochloride

  • CAS Number: 1799412-41-1[1]

  • Chemical Formula: C₄H₁₀ClNO

  • Molecular Weight: 123.58 g/mol

The structural representation of the cation is provided below:

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug candidate is fundamental to its development. These properties influence everything from its synthesis and purification to its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Summary of Physicochemical Properties
PropertyValue (Free Base)Value (Hydrochloride Salt)Significance in Drug Development
Physical Form Colorless to Light yellow clear liquidSolidImpacts handling, formulation (solid dosage forms), and stability.
Molecular Weight 87.12 g/mol 123.58 g/mol Influences diffusion rates and membrane permeability.
Boiling Point 112.3 ± 33.0 °C (Predicted)[2]Not applicable (decomposes)Relevant for purification of the free base by distillation.
Melting Point Not applicableData not availableA key indicator of purity and lattice energy. Important for pre-formulation studies.
pKa 8.67 ± 0.20 (Predicted)[2]Data not availableGoverns the ionization state at physiological pH, impacting solubility, permeability, and receptor binding.
Solubility Very Soluble (307 g/L at 25°C)[2]Expected to be high in aqueous mediaCritical for drug delivery and bioavailability. Hydrochloride salts are generally more water-soluble than their corresponding free bases.
LogP (XlogP) -0.5 (Predicted)[3]Not applicableA measure of lipophilicity, which affects membrane permeability and protein binding.

Experimental Protocols for Characterization

The following sections detail the standard methodologies for determining the key physicochemical properties of N-Methyloxetan-3-amine hydrochloride. The causality behind the choice of each experimental technique is explained to provide a deeper understanding.

Determination of Melting Point using Differential Scanning Calorimetry (DSC)

Rationale: The melting point is a fundamental thermal property that provides information on purity and the energy required to disrupt the crystal lattice. DSC is the preferred method over traditional melting point apparatus as it provides a more detailed thermal profile, including the enthalpy of fusion.

Step-by-Step Methodology:

  • Accurately weigh 2-5 mg of N-Methyloxetan-3-amine hydrochloride into an aluminum DSC pan.

  • Crimp the pan to ensure good thermal contact.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

  • The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

Diagram of DSC Workflow:

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh Sample (2-5 mg) crimp Crimp into DSC Pan weigh->crimp load Load Sample & Reference crimp->load heat Heat at 10 °C/min load->heat record Record Heat Flow heat->record thermogram Generate Thermogram record->thermogram determine_mp Determine Melting Point thermogram->determine_mp

Caption: Workflow for Melting Point Determination by DSC.

Determination of pKa by Potentiometric Titration

Rationale: The pKa is a critical parameter as it dictates the charge state of the molecule at a given pH. For an amine hydrochloride, the pKa of the conjugate acid (the protonated amine) is determined. This value is essential for predicting its behavior in the gastrointestinal tract and its ability to permeate biological membranes. Potentiometric titration is a robust and accurate method for this determination.

Step-by-Step Methodology:

  • Prepare a standard solution of N-Methyloxetan-3-amine hydrochloride of known concentration (e.g., 0.01 M) in water.

  • Calibrate a pH electrode using standard buffers.

  • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

  • Record the pH after each addition of the titrant.

  • The pKa is determined from the half-equivalence point of the resulting titration curve.

Diagram of pKa Determination Logic:

pKa_Logic start Start Titration add_base Add NaOH Increment start->add_base measure_ph Measure pH add_base->measure_ph half_equiv At Half-Equivalence Point? measure_ph->half_equiv pka_equals_ph pKa = pH half_equiv->pka_equals_ph Yes continue_titration Continue Titration half_equiv->continue_titration No pka_equals_ph->continue_titration continue_titration->add_base end End Titration continue_titration->end

Caption: Logical Flow for pKa Determination via Titration.

Determination of Aqueous Solubility

Rationale: Aqueous solubility is a key determinant of bioavailability for orally administered drugs. The hydrochloride salt is expected to have significantly higher aqueous solubility than the free base. A shake-flask method followed by HPLC quantification is a gold-standard technique.

Step-by-Step Methodology:

  • Add an excess amount of N-Methyloxetan-3-amine hydrochloride to a known volume of purified water in a sealed vial.

  • Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Filter the suspension to remove the undissolved solid.

  • Dilute the resulting saturated solution with a suitable mobile phase.

  • Quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

Stability Profile

Hygroscopicity: Amine hydrochloride salts can be hygroscopic, meaning they tend to absorb moisture from the air. This can affect the physical and chemical stability of the compound. It is recommended to store N-Methyloxetan-3-amine hydrochloride in a tightly sealed container in a desiccator.[4]

Thermal Stability: As a salt, N-Methyloxetan-3-amine hydrochloride is expected to be more thermally stable than its free base. However, at elevated temperatures, it will likely decompose rather than boil.

pH Stability: The stability of the oxetane ring can be pH-dependent. It is generally stable under neutral and basic conditions but can be susceptible to ring-opening under strongly acidic conditions, especially at elevated temperatures.

Conclusion

References

  • NextSDS. N-methyloxetan-3-amine hydrochloride — Chemical Substance Information. [Link]

  • Acros Pharmatech. N-Methyloxetan-3-amine. [Link]

  • PubChemLite. N-methyloxetan-3-amine (C4H9NO). [Link]

  • Fisher Scientific. SAFETY DATA SHEET - Methylamine hydrochloride. [Link]

Sources

Exploratory

Strategic Incorporation of the Oxetane Ring Using N-Methyloxetan-3-amine in Drug Discovery

Executive Summary The transition from flat, two-dimensional molecular architectures to sp³-rich, three-dimensional frameworks is a defining hallmark of contemporary medicinal chemistry. At the forefront of this structura...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from flat, two-dimensional molecular architectures to sp³-rich, three-dimensional frameworks is a defining hallmark of contemporary medicinal chemistry. At the forefront of this structural evolution is the oxetane ring. Pioneering studies have demonstrated that oxetanes serve as highly effective bioisosteres for gem-dimethyl, carbonyl, and morpholinyl groups[1].

Among the most versatile building blocks used to install this motif is N-Methyloxetan-3-amine (CAS: 952182-03-5)[2]. This in-depth technical guide explores the mechanistic rationale, physicochemical impact, and self-validating synthetic protocols required to successfully incorporate the N-methylamino-oxetane moiety into advanced drug candidates.

Mechanistic Rationale: The Causality of Oxetane Incorporation

When optimizing lead compounds, medicinal chemists frequently encounter liabilities associated with acyclic aliphatic amines (e.g., dimethylamine) or standard saturated heterocycles. These liabilities include excessive basicity leading to hERG toxicity, poor metabolic stability due to rapid N-dealkylation, and suboptimal lipophilicity[3]. The strategic incorporation of N-methyloxetan-3-amine directly addresses these failure points through specific chemical causality:

  • Basicity Attenuation via Inductive Effects: The highly electronegative oxygen atom within the strained four-membered oxetane ring exerts a profound electron-withdrawing inductive effect. Positioned at the 3-position relative to the amine, this effect pulls electron density away from the nitrogen lone pair, lowering the amine's pKa by approximately 2 to 3 units[4]. Causality: A lower pKa ensures a higher fraction of the unprotonated (neutral) species at physiological pH (7.4), which directly enhances passive membrane permeability and mitigates off-target binding to the hERG potassium channel (which typically requires a charged basic amine).

  • Metabolic Shielding and LogD Reduction: Acyclic N-methyl groups are highly susceptible to cytochrome P450 (CYP450)-mediated oxidation. The oxetane ring acts as a steric and electronic shield. Its compact, sp³-rich geometry occupies a volume similar to a gem-dimethyl group but without the associated lipophilic penalty[1]. Causality: The high polarity of the oxygen atom lowers the distribution coefficient (LogD), while the rigid ring structure blocks adjacent C-H oxidation sites, redirecting metabolic clearance pathways and increasing the compound's half-life[5].

Physicochemical Profiling

To quantify the impact of the N-methyloxetan-3-amine motif, the following table summarizes the comparative physicochemical properties against traditional amine substituents.

PropertyDimethylamineN-Methyloxetan-3-amineMorpholine
Ring System Acyclic4-membered (strained)6-membered
Relative Basicity (pKa) High (~10.7)Attenuated (~7.5 - 8.0)Moderate (~8.3)
Metabolic Liability High (Rapid N-dealkylation)Low (Steric/electronic shielding)Moderate (Ring oxidation)
Aqueous Solubility HighVery HighHigh
Lipophilicity (LogD) High contributionLow contributionModerate contribution

Logical Relationship Visualization

G A N-Methyloxetan-3-amine Incorporation B Reduced Amine Basicity (pKa shift) A->B Inductive effect of oxygen C Lower Lipophilicity (LogD reduction) A->C High polarity of oxetane D Metabolic Stability (CYP450 evasion) A->D Blocking C-H oxidation E Improved Drug-like Properties (ADME) B->E C->E D->E

Fig 1: Physicochemical property modulation via N-Methyloxetan-3-amine incorporation.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols for incorporating N-methyloxetan-3-amine are designed as self-validating systems, complete with causality-driven reagent selections and internal diagnostic checks.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination

Objective: C-N bond formation between an aryl/heteroaryl halide and N-methyloxetan-3-amine.

Causality of Experimental Choices:

  • Solvent (1,4-Dioxane): Selected for its high boiling point (101 °C) and excellent solubilizing properties for both the polar oxetane amine and non-polar aryl halides, ensuring a homogenous catalytic environment.

  • Base (Cs₂CO₃): A mild, insoluble inorganic base is chosen over stronger bases (like NaOtBu) to prevent base-catalyzed ring-opening of the strained oxetane ring. Its gradual dissolution provides a controlled basic environment to drive the catalytic cycle.

  • Catalyst System (Pd₂(dba)₃ / BINAP): BINAP provides the necessary steric bulk and bite angle to facilitate the challenging reductive elimination step, minimizing off-target biaryl formation.

Step-by-Step Self-Validating Protocol:

  • Reagent Preparation: In an oven-dried Schlenk flask, combine the aryl halide (1.0 equiv) and N-methyloxetan-3-amine (1.2 equiv)[2]. Validation Check: Ensure the amine is free of moisture (Karl Fischer titration <0.1%) to prevent catalyst quenching.

  • Catalyst Activation: Add Pd₂(dba)₃ (0.05 equiv) and BINAP (0.10 equiv) in anhydrous 1,4-dioxane. Degas the mixture via three freeze-pump-thaw cycles. Validation Check: A visual color shift from yellow/orange to dark red/brown indicates the successful formation of the active Pd(0)-BINAP complex.

  • Base Addition: Add Cs₂CO₃ (2.0 equiv) under a positive pressure of argon.

  • Thermal Reaction: Heat the reaction mixture to 90–100 °C for 12–18 hours. Validation Check: Monitor via LC-MS. The reaction is complete when the aryl halide peak disappears and the [M+H]⁺ mass of the oxetane-coupled product dominates the chromatogram.

  • Workup & Purification: Cool to room temperature, filter through a pad of Celite to remove the palladium black and inorganic salts, and concentrate in vacuo. Purify via preparative HPLC.

Protocol B: Nucleophilic Aromatic Substitution (SₙAr)

Objective: Displacement of an activated aryl fluoride or chloride by N-methyloxetan-3-amine.

Causality of Experimental Choices:

  • Base (DIPEA): A sterically hindered, non-nucleophilic base is used to scavenge the generated HF/HCl without competing with the oxetane amine for the electrophile.

  • Solvent (DMF or NMP): Polar aprotic solvents stabilize the highly polar Meisenheimer complex intermediate, accelerating the rate-determining addition step.

Step-by-Step Self-Validating Protocol:

  • Reaction Assembly: Dissolve the activated aryl halide (1.0 equiv) in anhydrous DMF. Add N-methyloxetan-3-amine (1.5 equiv) and DIPEA (2.5 equiv).

  • Thermal Activation: Stir the mixture at 80 °C. Validation Check: Perform TLC (Hexanes/EtOAc). The formation of a more polar spot (due to the oxetane incorporation) relative to the starting material confirms product formation.

  • Quenching & Extraction: Quench with saturated aqueous NaHCO₃ and extract with EtOAc. Validation Check: Wash the organic layer extensively with 5% aqueous LiCl to remove residual DMF, ensuring sharp peaks during subsequent NMR analysis.

Workflow Visualization

Workflow Step1 Step 1: Reagent Prep N-Methyloxetan-3-amine + Aryl Halide Step2 Step 2: Catalyst Activation Pd2(dba)3 + BINAP in Dioxane Step1->Step2 Degassing & Mixing Step3 Step 3: Base Addition Cs2CO3 (Inert Atmosphere) Step2->Step3 Color change to dark red Step4 Step 4: Thermal Reaction 90-100 °C for 12-18 h Step3->Step4 Heating Step5 Step 5: Workup & Purification Filtration, Extraction, Prep-HPLC Step4->Step5 LC-MS validation

Fig 2: Step-by-step Buchwald-Hartwig amination workflow for oxetane incorporation.

Case Study: CSNK2A Inhibitor Optimization

The practical impact of N-methyloxetan-3-amine is perfectly illustrated in the recent optimization of pyrazolo[1,5-a]pyrimidine-based inhibitors targeting Casein Kinase 2α (CSNK2A)—a host-directed target for antiviral therapies, including SARS-CoV-2[6].

Early iterations of these inhibitors suffered from severe pharmacokinetic limitations, specifically rapid intrinsic clearance in mouse models due to extensive Phase I and Phase II metabolism. By utilizing N-methyloxetan-3-amine to synthesize advanced intermediates via palladium-catalyzed cross-coupling, researchers successfully incorporated the oxetane motif into the core scaffold[7].

This single bioisosteric replacement dramatically improved the aqueous solubility of the compounds and significantly reduced metabolic turnover in mouse liver microsomes compared to their acyclic counterparts[6]. When combined with optimized co-dosing protocols, the oxetane-modified analogs achieved sustained blood exposure levels, validating the oxetane ring as an indispensable tool for rescuing metabolically labile drug candidates[7].

References

  • Oxetanes as Promising Modules in Drug Discovery Source: Angewandte Chemie International Edition URL:[Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: Chemical Reviews URL:[Link]

  • Optimization of 3-Cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines toward the Development of an In Vivo Chemical Probe for CSNK2A Source: ACS Omega URL:[Link]

Sources

Foundational

Crystal structure and stereochemistry of N-Methyloxetan-3-amine hydrochloride

An In-Depth Technical Guide to the Crystal Structure, Stereochemistry, and Bioisosteric Applications of N-Methyloxetan-3-amine Hydrochloride Executive Summary The integration of the oxetane ring into modern drug discover...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure, Stereochemistry, and Bioisosteric Applications of N-Methyloxetan-3-amine Hydrochloride

Executive Summary

The integration of the oxetane ring into modern drug discovery represents one of the most significant paradigm shifts in bioisosteric design. Pioneered by Carreira, Müller, and co-workers at Hoffmann-La Roche, the "oxetane rush" demonstrated that this highly strained, four-membered cyclic ether can serve as a superior surrogate for both lipophilic gem-dimethyl groups and planar carbonyl functionalities[1][2].

Among the most versatile building blocks in this class is N-methyloxetan-3-amine hydrochloride (CAS 1799412-41-1 / 952182-03-5). By appending a secondary amine to the 3-position of the oxetane ring, medicinal chemists can introduce a polar, low-molecular-weight, and highly three-dimensional motif ( Fsp3​ ) into lead compounds. This whitepaper provides an authoritative analysis of the crystal structure, stereochemical dynamics, and physicochemical impact of N-methyloxetan-3-amine, supported by field-proven synthetic and crystallographic protocols.

Structural and Stereochemical Profiling

Molecular Geometry and Ring Strain

The oxetane ring is characterized by significant angle strain, with a ring strain energy of approximately 106 kJ/mol[3]. Despite this thermodynamic liability, 3,3-disubstituted and 3-monosubstituted oxetanes exhibit remarkable kinetic stability under physiological conditions[1]. The ring adopts a planar or slightly puckered geometry, which projects the substituents at the 3-position into a distinct spatial vector.

Conformational Dynamics: The Gauche Preference

The stereochemistry of N-methyloxetan-3-amine is defined not by a traditional chiral center—as the C3 position is pseudo-stereogenic unless asymmetrically substituted—but by its conformational flexibility .

Matched molecular pair analysis (MMPA) comparing amino-oxetanes to planar amides reveals a critical divergence in 3D space. Amino-oxetanes exhibit a significantly lower rotational barrier around the exocyclic C–N bond[4]. In the solid state, X-ray crystallographic data demonstrates that the amine substituent preferentially adopts a gauche conformation relative to the oxetane oxygen[4]. This gauche effect provides a distinct amine "exit vector" that allows the molecule to flexibly accommodate and engage complex protein binding pockets, a feature impossible for rigid, planar amides[4].

Crystal Structure of the Hydrochloride Salt

In its crystalline hydrochloride salt form, N-methyloxetan-3-amine establishes a highly ordered, self-validating hydrogen-bonded network. The protonated secondary amine ( NH2+​ ) acts as a bifurcated hydrogen-bond donor.

  • Hydrogen Bonding Morphology: Unlike planar amides that typically form extended C(4) hydrogen-bonded chains, the gauche conformation of the amino-oxetane promotes the formation of R22​(10) hydrogen-bonded rings[4].

  • The Oxetane Oxygen: The ring oxygen actively participates as a potent hydrogen-bond acceptor (typically with NH⋯O distances around 2.21 Å), stabilizing the crystal lattice and confirming the motif's dual capacity as both an H-bond donor (via the amine) and acceptor[4].

Physicochemical Impact: The Bioisostere Advantage

The strategic insertion of N-methyloxetan-3-amine into a drug scaffold is driven by its profound impact on physicochemical properties. The oxetane oxygen exerts a strong electron-withdrawing inductive effect, which significantly attenuates the basicity (pKa) of the adjacent amine[1][4]. This pKa modulation is critical for improving membrane permeability and mitigating off-target toxicities, such as hERG channel inhibition.

Table 1: Comparative Physicochemical Data of Bioisosteric Motifs

Physicochemical PropertyGem-Dimethyl ( −C(CH3​)2​− )Carbonyl ( −C=O− )Oxetane Ring
Aqueous Solubility Very LowModerateHigh (up to 4000x increase)
Lipophilicity (LogD) HighLowLow
Metabolic Stability (CYP450) Poor (Rapid C-H oxidation)Moderate (Reduction prone)Excellent (Steric/electronic shielding)
Hydrogen Bonding NoneAcceptor onlyAcceptor (and Donor if aminated)
3D Conformation ( Fsp3​ ) HighPlanar (Low)High

Mechanistic Workflows and Application Pathways

The following diagrams illustrate the logical integration of oxetanes in drug discovery and their mechanism of metabolic protection.

G Lead Lead Compound Identification Liability Pharmacokinetic Liability (High LogD, Rapid Clearance) Lead->Liability Design Bioisosteric Design (Insert N-Methyloxetan-3-amine) Liability->Design Synthesis Reductive Amination & Salt Crystallization Design->Synthesis Properties Property Modulation (Increased Fsp3, Lower pKa) Synthesis->Properties Candidate Optimized Drug Candidate Properties->Candidate

Workflow of oxetane bioisosteric replacement in lead optimization.

G CYP Hepatic CYP450 Enzymes Gem Gem-Dimethyl Motif CYP->Gem Oxetane Oxetane Motif CYP->Oxetane Oxidation Rapid C-H Oxidation Gem->Oxidation Shielding Electronic/Steric Shielding Oxetane->Shielding Clearance High Metabolic Clearance Oxidation->Clearance Stability Prolonged Half-Life Shielding->Stability

Mechanism of metabolic clearance blocking by oxetane vs. gem-dimethyl groups.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis and crystallographic preparation of N-methyloxetan-3-amine hydrochloride.

Protocol 1: Synthesis via Selective Reductive Amination
  • Imine Formation: To a solution of oxetan-3-one (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE) at 0 °C, add methylamine hydrochloride (1.2 equiv) and triethylamine (1.2 equiv).

    • Causality: The mildly acidic environment generated by the amine salt facilitates the dehydration of the hemiaminal to the iminium ion. DCE provides a non-nucleophilic, polar aprotic medium that stabilizes the charged intermediate[5].

  • Selective Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise.

    • Causality: STAB is strictly utilized over sodium borohydride because its electron-withdrawing acetate ligands attenuate hydride transfer. This renders STAB highly selective for the more electrophilic iminium ion over the unreacted oxetan-3-one, thereby completely suppressing the formation of the oxetan-3-ol byproduct[5][6].

  • Quench and Extraction: Stir for 12 hours at room temperature, quench with saturated aqueous NaHCO3​ , and extract the free base with dichloromethane.

  • Salt Formation: Dissolve the crude free base in anhydrous diethyl ether and add 2.0 M HCl in diethyl ether dropwise at 0 °C.

    • Causality: Strictly anhydrous conditions prevent the acid-catalyzed hydrolysis of the highly strained oxetane ring, precipitating the hydrochloride salt quantitatively.

Protocol 2: Single-Crystal Growth via Vapor Diffusion
  • Solvation: Dissolve 50 mg of the synthesized N-methyloxetan-3-amine hydrochloride in a minimum volume (~0.5 mL) of warm, anhydrous methanol in a small inner vial.

    • Causality: Methanol is required to disrupt the strong electrostatic lattice energy of the highly polar hydrochloride salt.

  • Anti-Solvent Chamber: Place the inner vial inside a larger outer vial containing 3 mL of anhydrous diethyl ether. Seal the outer vial tightly.

  • Diffusion & Nucleation: Allow the system to stand undisturbed at 20 °C for 48–72 hours.

    • Causality: The high vapor pressure of diethyl ether drives its slow diffusion into the methanol phase. This gradual reduction of the solvent mixture's dielectric constant slowly pushes the system into the metastable supersaturation zone, promoting the thermodynamic growth of highly ordered, X-ray quality single crystals rather than kinetic amorphous precipitates.

Conclusion

N-Methyloxetan-3-amine hydrochloride is far more than a simple structural curiosity; it is a highly engineered bioisosteric tool. By leveraging its unique gauche conformational preference, robust hydrogen-bonding capacity, and profound ability to modulate pKa and lipophilicity, drug development professionals can systematically rescue lead compounds suffering from poor pharmacokinetic profiles. The protocols provided herein ensure that researchers can reliably synthesize and crystallographically validate this critical motif for downstream applications.

References

  • Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry (ACS Publications). URL:[1]

  • Oxetanes in Drug Discovery: Structural and Synthetic Insights | Journal of Medicinal Chemistry (ACS Publications). URL:[2]

  • Spectroscopic Characterization and Structural Elucidation of N-Benzyl-N-(oxetan-3-yl)oxetan-3-amine | Benchchem. URL:[3]

  • Do Amino-Oxetanes Resemble Amides? A Matched Molecular Pairs Property and Structural Comparison | Journal of Medicinal Chemistry (ACS Publications). URL:[4]

  • Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones Over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride | PMC (National Institutes of Health). URL:[5]

  • Reductive Amination, and How It Works | Master Organic Chemistry. URL:[6]

Sources

Exploratory

Metabolic stability of oxetane derivatives from N-Methyloxetan-3-amine

An In-Depth Technical Guide on the Metabolic Stability of Oxetane Derivatives from N-Methyloxetan-3-amine Executive Summary In contemporary medicinal chemistry, the optimization of pharmacokinetic (PK) properties often d...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Metabolic Stability of Oxetane Derivatives from N-Methyloxetan-3-amine

Executive Summary

In contemporary medicinal chemistry, the optimization of pharmacokinetic (PK) properties often dictates the success or failure of a clinical candidate. The incorporation of four-membered oxygen heterocycles—specifically through building blocks like N-methyloxetan-3-amine —has emerged as a highly effective strategy to rescue failing leads. Pioneered by Carreira and collaborators at Roche, the "oxetane rush" demonstrated that oxetanes serve as superior bioisosteres for gem-dimethyl groups, carbonyls, and traditional aliphatic amines[1].

As a Senior Application Scientist, I have structured this technical guide to dissect the causality behind the metabolic stability of N-methyloxetan-3-amine derivatives. We will explore the electronic and steric mechanisms that protect these molecules from enzymatic degradation, analyze comparative PK data, and detail a self-validating experimental protocol for quantifying intrinsic clearance ( CLint​ ).

Mechanistic Rationale: Why N-Methyloxetan-3-amine?

Traditional cyclic and acyclic amines (e.g., morpholine, piperazine, or diethylamine) are notorious for their metabolic liabilities. They possess highly labile α-C-H bonds that are readily targeted by Cytochrome P450 (CYP450) enzymes in the liver. This oxidation often leads to the formation of reactive iminium or quinone intermediates, resulting in rapid systemic clearance and potential hepatotoxicity[1].

N-methyloxetan-3-amine acts as a strategic structural intervention through two primary mechanisms:

A. Steric and Electronic Shielding against CYP450

By replacing a metabolically vulnerable methylene or gem-dimethyl group with a 3,3-disubstituted oxetane ring, medicinal chemists effectively block the C-H weak spots[2]. The sp3-hybridized oxetane ring is highly stable under physiological conditions and resists oxidative ring-opening[1]. Because the oxygen atom is locked within a strained four-membered ring, it cannot easily participate in the electron-donation required to stabilize the transition states of CYP450-mediated N-dealkylation.

B. Attenuation of Amine Basicity (The Inductive Effect)

High amine basicity (high pKa​ ) is frequently correlated with poor selectivity, high volume of distribution ( Vss​ ), and off-target hERG channel inhibition[3]. The strongly electronegative oxygen atom in the oxetane ring exerts a powerful inductive electron-withdrawing effect (-I effect) through a short σ-bond framework[4]. When an amine is appended directly to the 3-position (as in N-methyloxetan-3-amine), this inductive pull drastically reduces the electron density on the nitrogen lone pair. Consequently, the basicity of the adjacent amine is attenuated by approximately 2.7 pKa​ units[4]. A less basic amine is significantly less prone to phospholipidosis and oxidative metabolism.

Pathway cluster_labile Traditional Amine Motif cluster_oxetane N-Methyloxetan-3-amine Motif A Labile α-C-H Bonds B CYP450 Oxidation A->B C High Clearance B->C D Oxetane Incorporation E Inductive & Steric Shielding D->E F Metabolic Stability E->F

Caption: Logical relationship showing how oxetane incorporation shifts a molecule from rapid clearance to metabolic stability.

Comparative Data Analysis

The integration of N-methyloxetan-3-amine into a drug scaffold does not just improve stability; it fundamentally alters the molecule's physicochemical profile. The table below synthesizes the quantitative shifts typically observed during late-stage lead optimization (e.g., the transition from Entospletinib to Lanraplenib-analogues)[1][4].

ParameterMorpholine Lead4-EthylpiperazineN-Oxetane-piperazineMechanistic Implication
pKa​ (Basic Amine) ~7.88.06.4Oxetane's inductive effect reduces basicity, mitigating hERG liability and improving T/B cell selectivity[1][4].
LogD (pH 7.4) 2.02.21.3Increased polarity and 3D character lower lipophilicity, dramatically improving aqueous solubility[1][5].
Metabolic Clearance HighModerateLowSteric shielding of α-C-H bonds prevents CYP450-mediated oxidation and N-dealkylation[1][2].
Toxicity Risk HighModerateLowAvoids the formation of reactive iminium/quinone metabolites[1].

Experimental Validation: Self-Validating HLM Protocol

To empirically prove the metabolic stability of an N-methyloxetan-3-amine derivative, we utilize a Human Liver Microsome (HLM) Stability Assay. This protocol is designed as a self-validating system : it includes built-in controls to differentiate between true enzymatic metabolism and mere chemical degradation[6][7].

Phase 1: Matrix Assembly & Equilibration
  • Microsome Preparation: Thaw pooled Human Liver Microsomes (HLMs) strictly on ice to preserve the delicate tertiary structure of the CYP450 enzymes[7].

  • Buffer Formulation: Prepare a 100 mM potassium phosphate buffer adjusted to pH 7.4, supplemented with 3.3 mM MgCl2​ . Causality: Physiological pH and magnesium ions are absolute prerequisites for stabilizing the CYP450 conformation and facilitating cofactor binding[7].

  • Matrix Dilution: Dilute the HLMs into the buffer to achieve a final working protein concentration of 0.5 mg/mL[6].

Phase 2: Reaction Initiation & Kinetic Sampling
  • Compound Spiking: Add the N-methyloxetan-3-amine test compound to achieve a final concentration of 1 µM, ensuring the DMSO concentration remains below 0.1% (v/v) to prevent solvent-induced enzyme inhibition[6][8]. Causality: Maintaining a low substrate concentration ensures the reaction adheres to first-order kinetics ( [S]≪Km​ ).

  • The Self-Validation Trigger: Pre-incubate the mixture at 37°C for 5 minutes. Split the batch into two arms:

    • Active Arm: Initiate the reaction by adding the cofactor NADPH (1 mM final concentration)[9].

    • Control Arm (Minus-NADPH): Add an equivalent volume of blank buffer. Causality: If the compound degrades in this arm, the instability is chemical (e.g., hydrolysis), not CYP-mediated[7].

  • Sampling: Extract 50 µL aliquots at precise intervals: 0, 5, 15, 30, and 45 minutes[6].

Phase 3: Quenching & LC-MS/MS Quantification
  • Protein Precipitation: Immediately dispense each 50 µL aliquot into 150 µL of ice-cold acetonitrile spiked with an internal standard (e.g., bucetin)[8]. Causality: The organic solvent instantaneously denatures the CYP enzymes, halting metabolism, while precipitating proteins to protect the LC-MS/MS column from clogging[6][8].

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-TOF-MS in Multiple Reaction Monitoring (MRM) mode to quantify the disappearance of the parent compound[6][8].

Workflow A 1. Matrix Assembly (HLM + Buffer) B 2. Equilibration (37°C, Test Cmpd) A->B C 3. Initiation (+ NADPH Cofactor) B->C D 4. Kinetic Sampling (0-45 mins) C->D E 5. Quenching (Cold Acetonitrile) D->E F 6. LC-MS/MS Quantification E->F

Caption: Experimental workflow of the self-validating HLM assay for intrinsic clearance calculation.

Conclusion

The strategic deployment of N-methyloxetan-3-amine is a masterclass in applied physical organic chemistry. By leveraging the unique steric bulk and the powerful inductive electron-withdrawing nature of the oxetane ring, drug developers can systematically tune out metabolic liabilities and basicity-driven toxicities. When validated through rigorous, well-controlled HLM assays, these derivatives consistently demonstrate superior intrinsic clearance profiles, proving that the "oxetane rush" is not merely a trend, but a foundational pillar of modern rational drug design.

Sources

Foundational

N-Methyloxetan-3-amine Hydrochloride in Medicinal Chemistry: A Technical Guide to Bioisosteric Modulation and Synthetic Integration

Executive Summary In modern drug discovery, the optimization of a lead compound's physicochemical profile is often as critical as its primary pharmacology. N-Methyloxetan-3-amine hydrochloride (CAS: 1799412-41-1) has eme...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the optimization of a lead compound's physicochemical profile is often as critical as its primary pharmacology. N-Methyloxetan-3-amine hydrochloride (CAS: 1799412-41-1) has emerged as a highly privileged building block. Unlike traditional pharmacophores that interact directly with biological targets, the "mechanism of action" of this building block in medicinal chemistry is fundamentally physicochemical. It functions as an advanced bioisosteric modulator, allowing chemists to simultaneously tune lipophilicity, aqueous solubility, metabolic stability, and amine basicity.

This whitepaper provides an in-depth technical analysis of the physicochemical mechanisms driven by the N-methyloxetane motif, supported by quantitative data, and outlines self-validating synthetic protocols for its integration into drug scaffolds.

The Physicochemical Mechanism of Action: The "Oxetane Effect"

The incorporation of an oxetane ring fundamentally alters the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a molecule. Pioneered by[1], the oxetane ring is widely recognized as a superior bioisostere for gem-dimethyl and carbonyl groups.

When N-methyloxetan-3-amine is grafted onto a molecular scaffold, it exerts its effects through three primary physicochemical mechanisms:

A. Basicity Attenuation (pKa Modulation)

One of the most powerful applications of N-methyloxetan-3-amine is its ability to modulate the basicity of the nitrogen atom. The strong electron-withdrawing nature of the oxetane oxygen, combined with the inductive effects of the strained four-membered ring, significantly reduces the basicity of the adjacent amine. An oxetane placed alpha to an amine can lower its pKa by approximately 2.7 units compared to a standard aliphatic amine[2].

  • Causality in Drug Design: Highly basic amines (pKa > 9.5) often lead to promiscuous binding, particularly to the hERG potassium channel (causing cardiotoxicity), and result in a high Volume of Distribution ( Vss​ ) due to phospholipid trapping. By utilizing N-methyloxetan-3-amine, chemists can lower the amine pKa to a more neutral range (e.g., 7.0–8.0), effectively mitigating hERG liability and improving cellular permeability without losing the hydrogen-bond donor/acceptor capacity of the nitrogen[3].

B. Amplification of Aqueous Solubility

Replacing a lipophilic gem-dimethyl group with an oxetane ring can increase aqueous solubility by a factor of 4 to over 4000[2],[1].

  • Causality in Drug Design: The compressed C–O–C bond angle in the strained oxetane ring exposes the oxygen lone pairs, making it an exceptionally strong hydrogen-bond acceptor[4]. This high polarity dramatically lowers the partition coefficient (LogD) and disrupts crystal lattice packing energy, leading to superior thermodynamic solubility.

C. Metabolic Shielding

The oxetane ring occupies a similar steric volume to a gem-dimethyl group.

  • Causality in Drug Design: It effectively shields adjacent metabolically labile sites from oxidation by Cytochrome P450 enzymes. However, unlike gem-dimethyl groups which increase lipophilicity and thus drive non-specific hepatic clearance, the oxetane ring maintains low lipophilicity, resulting in a significantly lower intrinsic clearance rate in human liver microsomes[1],[3].

G Start N-Methyloxetan-3-amine Incorporation Prop1 High Polarity & H-Bond Acceptor Start->Prop1 Prop2 Electron-Withdrawing Oxygen Atom Start->Prop2 Prop3 Steric Bulk (gem-dimethyl isostere) Start->Prop3 Outcome1 Increased Aqueous Solubility Prop1->Outcome1 Outcome2 Lowered Amine pKa (by ~2-3 units) Prop2->Outcome2 Outcome3 Blocked C-H Metabolic Sites Prop3->Outcome3 Benefit1 Improved Oral Bioavailability Outcome1->Benefit1 Benefit2 Reduced hERG Liability & Lowered Vss Outcome2->Benefit2 Benefit3 Enhanced Metabolic Stability Outcome3->Benefit3

Physicochemical modulation pathway of oxetane incorporation in drug design.

Quantitative Data & Comparative Analysis

The following tables summarize the quantitative impact of utilizing the oxetane motif compared to traditional functional groups.

Table 1: Physicochemical Impact of Structural Motifs

Structural MotifLipophilicity (ΔLogD)Aqueous Solubility ImpactMetabolic Stability (CYP Clearance)H-Bond Acceptor Capacity
Methylene (-CH2-) BaselineBaselinePoor (Labile C-H bonds)None
gem-Dimethyl High (+0.5 to +1.0)Poor (Decreases)Good (Blocks oxidation)None
Carbonyl (C=O) Low (-0.5 to -1.0)Good (Increases)Variable (Prone to reduction)Strong
Oxetane Ring Low (+0.07 to +0.1)Excellent (4x to >4000x)Excellent (Stable to oxidation)Strong

Table 2: Impact of Oxetane on Amine Basicity (pKa Modulation)

Amine Structure TypeTypical pKa RangehERG Liability RiskVolume of Distribution ( Vss​ )
Standard Aliphatic Secondary Amine9.5 – 10.5HighHigh (Extensive tissue trapping)
N-Methyloxetan-3-amine Derivative 7.0 – 8.0 Low Low to Moderate (Optimal)

(Data synthesized from[1] and[3])

Synthetic Utility and Experimental Protocols

The secondary amine of N-methyloxetan-3-amine hydrochloride serves as a highly versatile synthetic handle. It readily participates in Nucleophilic Aromatic Substitution (SNAr), Buchwald-Hartwig cross-couplings, and amide bond formations.

Below is a self-validating, step-by-step protocol for integrating N-methyloxetan-3-amine into an electron-deficient aryl halide scaffold via SNAr.

Protocol: Nucleophilic Aromatic Substitution (SNAr)

Objective: To append the N-methyloxetane moiety onto a heteroaryl chloride scaffold to improve the lead compound's aqueous solubility and reduce basicity.

Reagents & Materials:

  • Heteroaryl chloride scaffold (1.0 eq)

  • N-Methyloxetan-3-amine hydrochloride (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)

Step-by-Step Methodology:

  • Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, dissolve the heteroaryl chloride (1.0 eq) in anhydrous DMF (0.2 M).

    • Causality: DMF is chosen as a polar aprotic solvent because it effectively stabilizes the highly polar Meisenheimer complex transition state, accelerating the SNAr reaction.

  • Base Addition: Add DIPEA (3.0 eq) to the stirring solution at room temperature.

    • Causality: DIPEA is utilized instead of Triethylamine (TEA) or inorganic bases. Its steric bulk prevents it from acting as a competing nucleophile, while it efficiently deprotonates the hydrochloride salt of the oxetane amine to liberate the reactive free base in situ.

  • Amine Addition: Add N-Methyloxetan-3-amine hydrochloride (1.5 eq) in one portion. Seal the vial under a nitrogen atmosphere.

  • Thermal Activation: Heat the reaction mixture to 80–100 °C using an oil bath or heating block for 4–12 hours.

  • Self-Validating In-Process Control (LC-MS): At t = 4 hours, withdraw a 5 µL aliquot, dilute in 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS.

    • Validation condition: The reaction is deemed complete when the UV trace shows >95% consumption of the starting material and the mass spectrum confirms the appearance of the desired [M+H]+ oxetane adduct.

  • Workup & Quenching: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with a 5% aqueous Lithium Chloride (LiCl) solution (3x) and brine (1x).

    • Causality: DMF is highly miscible with organic solvents. Washing with 5% aqueous LiCl alters the ionic strength of the aqueous phase, selectively and efficiently pulling DMF out of the EtOAc layer, preventing false-positive crude yields and avoiding chromatography streaking.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Dichloromethane/Methanol gradient) to yield the pure oxetane-modified lead compound.

G Step1 Aryl Halide Scaffold Step3 SNAr Reaction (DMF, 80-100°C) Step1->Step3 Step2 N-Methyloxetan-3-amine HCl + DIPEA Step2->Step3 Step4 LC-MS Validation & Workup Step3->Step4 Step5 Oxetane-Modified Lead Compound Step4->Step5

Step-by-step synthetic workflow for SNAr integration of N-methyloxetan-3-amine.

References

  • Wuitschik, G., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(8), 3227-3246. Available at:[Link]

  • Synthetic oxetanes in drug discovery: where are we in 2025? (2025). Taylor & Francis. Available at:[Link]

  • Do Amino-Oxetanes Resemble Amides? A Matched Molecular Pairs Property and Structural Comparison. (2025). ACS Medicinal Chemistry Letters. Available at:[Link]

Sources

Exploratory

Pharmacokinetic Profiling of N-Methyloxetan-3-amine Based Compounds: A Technical Guide for Drug Discovery

Introduction & Mechanistic Rationale In modern medicinal chemistry, the incorporation of the oxetane ring has transitioned from a structural curiosity to a validated strategy for optimizing drug-like properties[1]. Speci...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In modern medicinal chemistry, the incorporation of the oxetane ring has transitioned from a structural curiosity to a validated strategy for optimizing drug-like properties[1]. Specifically, the N-methyloxetan-3-amine motif functions as a highly effective bioisostere for gem-dimethyl groups, carbonyls, and secondary/tertiary amines[2]. As a Senior Application Scientist, I approach the integration of this motif not just as a structural tweak, but as a predictable lever to modulate absorption, distribution, metabolism, and excretion (ADME).

The causality behind its success lies in three unique physicochemical perturbations:

  • Basicity Attenuation: The electron-withdrawing nature of the oxetane oxygen reduces the pKa of the adjacent amine by 1 to 2 units. This reduction in basicity directly correlates with decreased human ether-a-go-go-related gene (hERG) liability and a lower volume of distribution (Vss), mitigating undesired bioaccumulation[3].

  • Lipophilicity and Solubility: Unlike gem-dimethyl groups which increase lipophilicity, the oxetane oxygen acts as a hydrogen-bond acceptor, significantly reducing LogD and increasing aqueous solubility—often by factors of 4 to 4000[1].

  • Metabolic Shielding: The rigid, slightly puckered conformation of the oxetane ring provides steric hindrance against cytochrome P450 (CYP450) mediated N-dealkylation or oxidation, shuttling metabolism toward slower or non-CYP pathways[4].

G A N-Methyloxetan-3-amine Integration B Reduced Amine Basicity (Lower pKa) A->B C Lower Lipophilicity (Reduced LogD) A->C D Metabolic Shielding (Steric/Electronic) A->D E Decreased hERG Liability & Lower Vss B->E F Increased Aqueous Solubility C->F G Improved Microsomal Stability (Lower Clint) D->G

Figure 1: Mechanistic pathways of N-methyloxetan-3-amine integration on PK properties.

In Vitro ADME Profiling Strategy

Before advancing an N-methyloxetan-3-amine derivative to animal models, a self-validating in vitro cascade is mandatory to ensure the structural modification achieved its intended metabolic goals.

Protocol 1: Microsomal Stability Assessment (Self-Validating)

Objective: Determine intrinsic clearance ( Clint​ ) and identify CYP-mediated vulnerabilities. Causality: By comparing clearance with and without the pan-CYP inhibitor 1-aminobenzotriazole (1-ABT), researchers can isolate CYP450-dependent metabolism from other pathways (e.g., aldehyde oxidase or phase II conjugation)[5].

Step-by-Step Methodology:

  • Preparation: Thaw human or mouse liver microsomes (HLM/MLM) on ice. Prepare a 0.5 mg/mL microsomal protein suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

  • Pre-incubation: Add the N-methyloxetan-3-amine test compound to a final concentration of 1 μM. (Self-Validation Step: In a parallel control arm, add 1 mM 1-ABT to inhibit CYP enzymes). Incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM). Causality: The addition of NADPH is the specific trigger for CYP450 activity; omitting it in a negative control validates baseline chemical stability in the assay matrix.

  • Sampling & Quenching: At t = 0, 5, 15, 30, and 60 minutes, extract 50 μL aliquots and immediately quench in 150 μL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). The organic solvent precipitates proteins, halting enzymatic activity instantly.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) and calculate Clint​ .

In Vivo Pharmacokinetic Evaluation

To translate the improved in vitro stability into in vivo exposure, a rigorous rodent PK study is required.

Protocol 2: Rodent Pharmacokinetic Profiling

Objective: Quantify systemic clearance (Cl), volume of distribution (Vss), and oral bioavailability (F%).

Step-by-Step Methodology:

  • Formulation: Dissolve the compound in a vehicle of 5% DMSO, 10% Solutol HS15, and 85% Saline. Causality: The oxetane motif inherently enhances aqueous solubility, allowing for low-cosolvent formulations that prevent compound precipitation upon intravenous injection and avoid vehicle-induced toxicity[6].

  • Dosing: Administer the formulation to fasted male C57BL/6 mice. Cohort A receives an intravenous (IV) bolus (e.g., 1.0 mg/kg) via the tail vein. Cohort B receives oral (PO) gavage (e.g., 10 mg/kg)[6].

  • Serial Sampling: Collect blood samples (~20 μL) via the saphenous vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2​EDTA tubes. Causality: K2​EDTA chelates calcium, preventing coagulation and maintaining a homogenous plasma sample for accurate extraction.

  • Plasma Extraction: Centrifuge blood at 2000 x g for 10 minutes at 4°C. Transfer plasma and precipitate proteins using 3 volumes of cold acetonitrile (spiked with internal standard).

  • Quantification: Analyze via LC-MS/MS using Multiple Reaction Monitoring (MRM). Calculate PK parameters using Non-Compartmental Analysis (NCA).

Workflow S1 Compound Formulation S2 IV / PO Dosing (Rodent Model) S1->S2 S3 Serial Blood Sampling S2->S3 S4 Plasma Extraction (Protein Precipitation) S3->S4 S5 LC-MS/MS Quantification S4->S5 S6 NCA PK Analysis (Cl, Vss, t1/2, F%) S5->S6

Figure 2: Step-by-step experimental workflow for in vivo pharmacokinetic profiling.

Quantitative Data Summarization

The integration of the N-methyloxetan-3-amine motif typically yields a distinct, highly favorable pharmacokinetic signature compared to traditional aliphatic amines. Table 1 summarizes the expected shifts in quantitative profiling data.

Table 1: Comparative Physicochemical and PK Properties

ParameterStandard Piperidine/Amine AnalogN-Methyloxetan-3-amine AnalogMechanistic Implication
pKa (Basic Nitrogen) 8.5 - 9.56.5 - 7.5Reduced basicity lowers hERG binding affinity[3].
LogD (pH 7.4) 3.52.1Decreased lipophilicity improves aqueous solubility[2].
Aqueous Solubility < 10 μg/mL> 150 μg/mLFacilitates formulation and oral absorption[1].
HLM Clint​ (μL/min/mg) > 100 (High Clearance)< 30 (Low Clearance)Steric shielding prevents rapid N-dealkylation[6].
In Vivo Vss (L/kg) > 5.0 (Extensive tissue binding)1.0 - 2.5Lower basicity prevents lysosomal trapping[3].
Oral Bioavailability (F%) < 10%> 40%Improved metabolic stability and solubility increase exposure[7].

Conclusion

The strategic utilization of N-methyloxetan-3-amine provides a robust mechanism to rescue drug candidates suffering from poor pharmacokinetic profiles. By simultaneously addressing lipophilicity, basicity, and metabolic liabilities, this motif ensures that compounds achieve the necessary systemic exposure and safety margins required for clinical progression. Standardizing the in vitro and in vivo profiling workflows ensures that these physicochemical benefits are accurately captured and translated into viable therapeutic leads.

References

  • [1] Title: Oxetanes in Drug Discovery: Structural and Synthetic Insights | Source: ACS Publications | URL:[Link]

  • [2] Title: Oxetanes in Drug Discovery Campaigns | Source: PMC - NIH | URL:[Link]

  • [3] Title: Synthetic oxetanes in drug discovery: where are we in 2025? | Source: Taylor & Francis | URL:[Link]

  • [4] Title: Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings | Source: SCIRP | URL:[Link]

  • [7] Title: Tandem Amination/Oxetane Ring Opening toward Benzomorpholines | Source: ACS Publications | URL:[Link]

  • [5] Title: Optimization of 3-Cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines toward the Development of an In Vivo Chemical Probe for CSNK2A | Source: PMC - NIH | URL:[Link]

  • [6] Title: Optimization of 3-Cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines toward the Development of an In Vivo Chemical Probe for CSNK2A | Source: ACS Omega | URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Amide Coupling Reactions of N-Methyloxetan-3-amine Hydrochloride

Introduction: The Significance of the Oxetane Motif and N-Methyloxetan-3-amine In contemporary drug discovery, the incorporation of small, strained ring systems into molecular scaffolds is a proven strategy for improving...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the Oxetane Motif and N-Methyloxetan-3-amine

In contemporary drug discovery, the incorporation of small, strained ring systems into molecular scaffolds is a proven strategy for improving the physicochemical properties of drug candidates. The oxetane ring, a four-membered cyclic ether, has garnered significant attention for its ability to enhance aqueous solubility, reduce lipophilicity, and improve metabolic stability when replacing more common functionalities like gem-dimethyl or carbonyl groups. N-Methyloxetan-3-amine, particularly in its stable hydrochloride salt form, serves as a critical building block for introducing this valuable motif. As a secondary amine, its reactivity in amide coupling reactions presents unique challenges that necessitate carefully optimized conditions for successful and efficient synthesis.

This guide provides a comprehensive overview of the principles and detailed protocols for the amide coupling of N-methyloxetan-3-amine hydrochloride. It is designed for researchers, medicinal chemists, and process development scientists, offering not only step-by-step instructions but also the underlying chemical logic to empower effective troubleshooting and adaptation.

Scientific Principles: Navigating the Amide Coupling Landscape

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that, while thermodynamically favorable, is kinetically slow. The primary obstacle is the acid-base reaction between the carboxylic acid and the amine, which forms a non-reactive carboxylate salt.[1] To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group, a process known as "activation."[1][2]

Key Challenges with N-Methyloxetan-3-amine Hydrochloride:

  • Amine Basicity and the Hydrochloride Salt: The amine is supplied as a hydrochloride salt to improve its stability and handling. Before it can act as a nucleophile, the free amine must be liberated in situ by a non-nucleophilic base. This requires at least one equivalent of base to neutralize the HCl, in addition to the base required for the coupling reaction itself.

  • Secondary Amine Reactivity: Secondary amines are generally less nucleophilic and more sterically hindered than primary amines. This can lead to sluggish reaction rates, requiring more potent coupling reagents or more forcing conditions.[3]

  • Steric Hindrance: The oxetane ring, while small, can present steric bulk around the nitrogen atom, further impeding the approach to the activated carboxylic acid.

The Core Components of a Successful Coupling Reaction

A successful amide coupling protocol is a well-orchestrated interplay of several key reagents:

  • The Coupling Reagent: This is the cornerstone of the reaction, responsible for activating the carboxylic acid. The choice of reagent is critical and depends on the reactivity of both the acid and the amine.[4]

  • The Base: A non-nucleophilic organic base is essential. Its primary roles are to deprotonate the carboxylic acid to initiate activation and to neutralize the HCl salt of the amine.[5] N,N-Diisopropylethylamine (DIPEA) is often preferred over triethylamine (TEA) due to its greater steric hindrance, which minimizes its potential to act as a competing nucleophile.[6]

  • Additives (Optional but Recommended): Reagents like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) can be included. They act as "traps" for the highly reactive activated intermediate, converting it to a more stable but still reactive active ester. This minimizes side reactions, such as the formation of N-acylurea with carbodiimides, and is particularly crucial for suppressing racemization when coupling chiral carboxylic acids.[7][8]

  • The Solvent: Anhydrous, aprotic polar solvents like N,N-Dimethylformamide (DMF), Dichloromethane (DCM), or Acetonitrile (ACN) are standard choices, as they effectively dissolve the reactants without interfering with the reaction.

Visualizing the Mechanism and Workflow

To better understand the process, let's visualize the key transformations.

G cluster_activation Carboxylic Acid Activation cluster_coupling Nucleophilic Attack Acid R-COOH Carboxylate R-COO⁻ Acid->Carboxylate Base1 Base (e.g., DIPEA) ActiveEster OAt-Active Ester (Highly Reactive) Carboxylate->ActiveEster FreeAmine Oxetane-N(H)Me (Free Amine) HATU Coupling Reagent (e.g., HATU) TMU Tetramethylurea (Byproduct) ActiveEster->TMU Product Amide Product AmineHCl Oxetane-NHMe • HCl AmineHCl->FreeAmine Base2 Base (e.g., DIPEA) FreeAmine->Product HOAt HOAt (Regenerated) Product->HOAt

Caption: Generalized mechanism for HATU-mediated amide coupling.

G Start Start Setup 1. Dissolve Carboxylic Acid in Anhydrous Solvent under Inert Atmosphere Start->Setup AddBase 2. Add Base (e.g., DIPEA) Setup->AddBase AddReagent 3. Add Coupling Reagent (e.g., HATU) AddBase->AddReagent Preactivate 4. Pre-activate (Stir for 5-15 min) AddReagent->Preactivate AddAmine 5. Add N-Methyloxetan-3-amine HCl (as solid or solution) Preactivate->AddAmine React 6. Stir at RT to 50°C (1-24 hours) AddAmine->React Monitor 7. Monitor by LC-MS/TLC React->Monitor Monitor->React Incomplete Workup 8. Aqueous Workup (Wash with aq. acid, base, brine) Monitor->Workup Complete Purify 9. Purify (Column Chromatography) Workup->Purify End End Purify->End

Caption: General experimental workflow for amide coupling.

Experimental Protocols and Reaction Conditions

The following protocols provide starting points for the amide coupling of N-methyloxetan-3-amine hydrochloride. Optimization of equivalents, temperature, and reaction time may be necessary for specific substrates.

Protocol 1: Uronium Salt-Mediated Coupling (HATU)

HATU is a highly efficient reagent, often successful for coupling less reactive or sterically hindered amines.[9][10]

Materials:

  • Carboxylic Acid (1.0 equiv)

  • N-Methyloxetan-3-amine hydrochloride (1.1 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous DMF or ACN (to make 0.1-0.2 M solution)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equiv) and dissolve it in anhydrous DMF.

  • Add HATU (1.1 equiv) to the solution.

  • Add DIPEA (3.0 equiv) dropwise to the stirred solution. An additional equivalent of base is used to neutralize the amine hydrochloride salt.

  • Stir the mixture at room temperature for 10-15 minutes to allow for pre-activation of the carboxylic acid.[11]

  • Add N-methyloxetan-3-amine hydrochloride (1.1 equiv) to the reaction mixture in one portion.

  • Stir the reaction at room temperature for 2-18 hours.

  • Monitor the reaction progress by TLC or LC-MS until the consumption of the limiting reagent is observed.[12][13]

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Carbodiimide-Mediated Coupling (EDC/HOBt)

This is a classic and cost-effective method. The use of HOBt is highly recommended to improve efficiency and minimize side reactions.[7][8]

Materials:

  • Carboxylic Acid (1.0 equiv)

  • N-Methyloxetan-3-amine hydrochloride (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • Triethylamine (TEA) or DIPEA (3.0 equiv)

  • Anhydrous DCM or DMF (to make 0.1-0.2 M solution)

Procedure:

  • To a dry round-bottom flask, add the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and N-methyloxetan-3-amine hydrochloride (1.1 equiv).

  • Dissolve the solids in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Add the base (3.0 equiv) dropwise, ensuring the internal temperature remains low.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Perform an aqueous workup as described in Protocol 1. The urea byproduct from EDC is water-soluble and easily removed.[8]

  • Purify the crude product by flash column chromatography.

Protocol 3: Advanced Method for Challenging Couplings (Acyl Fluoride)

For exceptionally hindered or electron-deficient substrates where other methods fail, in-situ generation of a highly reactive acyl fluoride can be effective.[14][15][16]

Materials:

  • Carboxylic Acid (1.0 equiv)

  • N-Methyloxetan-3-amine hydrochloride (1.1 equiv)

  • TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.05 equiv)[17][18]

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous ACN or DCM (to make 0.1-0.2 M solution)

Procedure:

  • In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) in anhydrous ACN.

  • Add TFFH (1.05 equiv) followed by DIPEA (2.0 equiv).

  • Stir the mixture at room temperature for 15-30 minutes to form the acyl fluoride intermediate.

  • In a separate flask, dissolve N-methyloxetan-3-amine hydrochloride (1.1 equiv) in a small amount of ACN and add DIPEA (1.0 equiv) to generate the free base.

  • Add the free amine solution to the activated acyl fluoride mixture.

  • Stir the reaction at room temperature. If the reaction is sluggish, it may be heated to 40-60 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture and perform a standard aqueous workup and purification.

Summary of Reaction Conditions

ParameterProtocol 1 (HATU)Protocol 2 (EDC/HOBt)Protocol 3 (Acyl Fluoride)
Coupling Reagent HATUEDC·HClTFFH
Additive None (HOAt inherent)HOBtNone
Base DIPEATEA or DIPEADIPEA
Equivalents (Acid:Amine:Reagent:Base) 1 : 1.1 : 1.1 : 3.01 : 1.1 : 1.2 : 3.01 : 1.1 : 1.05 : 3.0
Typical Solvent DMF, ACNDCM, DMFACN, DCM
Temperature 0 °C to RT0 °C to RTRT to 60 °C
Reaction Time 2-18 hours12-24 hours4-24 hours
Key Advantage High efficiency, low racemizationCost-effective, water-soluble byproductEffective for highly hindered substrates

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield - Insufficient base to free the amine. - Ineffective coupling reagent. - Degraded (hydrolyzed) reagents. - Reaction too dilute.- Ensure at least 2.5-3.0 equivalents of base are used. - Switch to a more powerful coupling reagent (e.g., EDC → HATU).[2] - Use fresh, anhydrous solvents and new bottles of coupling reagents. - Increase the concentration to 0.2-0.5 M.
Starting Material Recovered - Reaction time too short. - Insufficient activation. - Low reaction temperature.- Extend the reaction time and continue to monitor. - Pre-activate the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the amine. - Gently heat the reaction mixture (e.g., 40-50 °C), especially for hindered substrates.
Multiple Byproducts - Side reaction of the coupling reagent. - Base (TEA) acting as a nucleophile. - Racemization of chiral acid.- For carbodiimides, ensure an additive like HOBt is used.[7] - Switch from TEA to the more sterically hindered DIPEA.[19] - Use a racemization-suppressing reagent/additive combo like HATU or EDC/HOAt. Run the reaction at a lower temperature (0 °C).

Conclusion

The successful amide coupling of N-methyloxetan-3-amine hydrochloride is readily achievable with a rational selection of reagents and conditions. While its nature as a secondary amine hydrochloride salt requires specific considerations—namely, the use of a sufficient excess of a non-nucleophilic base and a potent coupling reagent—the protocols outlined in this guide provide robust starting points for synthesis. For most applications, uronium salts like HATU offer an excellent balance of reactivity and low side-product formation. By understanding the underlying principles of activation and nucleophilic attack, researchers can effectively incorporate the valuable oxetane motif into their target molecules, paving the way for the discovery of new and improved therapeutics.

References

Sources

Application

Introduction: Embracing Three-Dimensionality in Medicinal Chemistry

An Application Guide to the Synthesis of sp³-Rich Building Blocks Utilizing N-Methyloxetan-3-amine In contemporary drug discovery, there is a significant strategic shift away from flat, aromatic-heavy molecules towards m...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Synthesis of sp³-Rich Building Blocks Utilizing N-Methyloxetan-3-amine

In contemporary drug discovery, there is a significant strategic shift away from flat, aromatic-heavy molecules towards more three-dimensional, sp³-rich chemical entities. This "escape from flatland" is driven by compelling evidence that increasing the fraction of sp³-hybridized carbons (Fsp³) in drug candidates can lead to improved clinical success rates by enhancing solubility, metabolic stability, and target-binding selectivity.[1][2] The synthesis of novel scaffolds with controlled three-dimensional topologies is therefore a paramount objective for medicinal chemists.[3][4][5]

N-Methyloxetan-3-amine emerges as a particularly valuable building block in this context.[6][7][8] It is a small, commercially available secondary amine featuring a strained four-membered oxetane ring. This moiety imparts several desirable characteristics: it introduces a significant three-dimensional vector, the oxygen atom acts as a hydrogen bond acceptor enhancing polarity, and the strained ring can influence conformation without adding significant lipophilicity. As a secondary amine, its nitrogen atom possesses a lone pair of electrons, rendering it an effective nucleophile for constructing more complex molecules through key C-N bond-forming reactions.

This application note provides detailed protocols and expert insights for leveraging N-Methyloxetan-3-amine in two fundamental synthetic transformations: Reductive Amination and Nucleophilic Substitution.

Application 1: Reductive Amination for Tertiary Amine Synthesis

Reductive amination is one of the most robust and widely used methods for the synthesis of amines in medicinal chemistry.[9] The reaction proceeds via a two-step, one-pot sequence: the initial reaction between an amine and a carbonyl compound (aldehyde or ketone) forms an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

Causality of Reagent Selection

The choice of reducing agent is critical for the success of a one-pot reductive amination. While powerful hydrides like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) would reduce the starting carbonyl compound directly, milder, more selective reagents are required. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are ideal for this purpose.[10][11] They are generally incapable of reducing aldehydes and ketones at a significant rate but will readily reduce the protonated imine intermediate (an iminium ion), which is more electrophilic.[10][11] This chemoselectivity allows the entire transformation to be performed efficiently in a single reaction vessel. A weak acid, such as acetic acid, is often added to catalyze the formation of the iminium ion without decomposing the hydride reagent.

cluster_0 Reductive Amination: General Mechanism Start Aldehyde/Ketone + N-Methyloxetan-3-amine Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Iminium Iminium Ion (Protonated Imine) Hemiaminal->Iminium Dehydration (+ H⁺ catalyst) Product Final Tertiary Amine Product Iminium->Product Hydride Reduction ReducingAgent NaBH(OAc)₃ or NaBH₃CN ReducingAgent->Iminium

General Mechanism of Reductive Amination.
Protocol 1: Synthesis of N-benzyl-N-methyloxetan-3-amine

This protocol details the reductive amination of benzaldehyde with N-methyloxetan-3-amine.

cluster_1 Protocol Workflow: Reductive Amination Reagents 1. Combine Aldehyde, Amine, & Solvent (DCM) in Reaction Flask Acid 2. Add Acetic Acid (1.1 eq) Reagents->Acid Stir1 3. Stir at RT (30 min for iminium formation) Acid->Stir1 Hydride 4. Add NaBH(OAc)₃ (1.5 eq) portion-wise Stir1->Hydride Stir2 5. Stir at RT (2-16 h, Monitor by TLC/LC-MS) Hydride->Stir2 Quench 6. Quench with sat. NaHCO₃ (aq) Stir2->Quench Extract 7. Extract with DCM, Dry (Na₂SO₄), Concentrate Quench->Extract Purify 8. Purify by Column Chromatography Extract->Purify

Experimental Workflow for Reductive Amination.

Materials:

  • N-Methyloxetan-3-amine (1.0 eq, 87.12 g/mol )[12]

  • Benzaldehyde (1.05 eq, 106.12 g/mol )

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq, 211.94 g/mol )

  • Acetic Acid (AcOH) (1.1 eq, 60.05 g/mol )

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add N-methyloxetan-3-amine (e.g., 0.50 g, 5.74 mmol).

  • Dissolve the amine in dichloromethane (DCM, ~20 mL).

  • Add benzaldehyde (0.61 g, 5.74 mmol).

  • Add glacial acetic acid (0.38 mL, 6.31 mmol) and stir the mixture at room temperature for 30 minutes to facilitate iminium ion formation.

  • Carefully add sodium triacetoxyborohydride (1.82 g, 8.61 mmol) portion-wise over 10 minutes. Note: Gas evolution (hydrogen) may occur. Addition should be controlled.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 2-16 hours).

  • Once complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.

Carbonyl SubstrateReducing AgentSolventTypical YieldFsp³ of Product
BenzaldehydeNaBH(OAc)₃DCM85-95%0.45
4-MethoxybenzaldehydeNaBH(OAc)₃DCM80-90%0.50
CyclohexanecarboxaldehydeNaBH₃CNMeOH75-85%0.85
Acetophenone (Ketone)NaBH(OAc)₃DCE60-75%0.50

Application 2: Nucleophilic Substitution for C-N Bond Formation

As a secondary amine, N-methyloxetan-3-amine is a potent nucleophile capable of displacing leaving groups from electrophilic carbon centers in an Sₙ2 reaction.[13] This method is highly effective for attaching the N-methyloxetanyl group to alkyl halides, particularly activated systems like benzylic or allylic halides.

Controlling Reactivity

A key challenge in the alkylation of amines is the potential for over-alkylation.[14][15] The tertiary amine product is often more nucleophilic than the secondary amine starting material, leading to a subsequent reaction that forms a quaternary ammonium salt.[16] To mitigate this, several strategies can be employed:

  • Stoichiometry Control: Using a slight excess of the amine can help ensure the electrophile is fully consumed before significant over-alkylation occurs.

  • Use of a Base: The reaction generates one equivalent of acid (e.g., HBr). This will protonate the starting amine, rendering it non-nucleophilic. A non-nucleophilic base (e.g., K₂CO₃, Et₃N, or DIPEA) must be added to neutralize the acid as it is formed, thereby regenerating the free amine to continue the reaction.

cluster_2 Nucleophilic Substitution: General Mechanism (Sₙ2) Start N-Methyloxetan-3-amine (Nucleophile) Transition [Transition State] (N---C---X) Start->Transition Backside Attack Electrophile Alkyl Halide (R-X) (Electrophile) Electrophile->Transition Product Tertiary Amine Product Transition->Product Bond Formation Byproduct Halide Ion (X⁻) Transition->Byproduct Leaving Group Departs

General Mechanism of Nucleophilic Substitution (Sₙ2).
Protocol 2: Synthesis of N-benzyl-N-methyloxetan-3-amine via Substitution

This protocol details the nucleophilic substitution reaction between N-methyloxetan-3-amine and benzyl bromide.

cluster_3 Protocol Workflow: Nucleophilic Substitution Reagents 1. Combine Amine, Base (K₂CO₃), & Solvent (ACN) in Reaction Flask Heat 2. Heat to desired temperature (e.g., 60 °C) Reagents->Heat Electrophile 3. Add Alkyl Halide dropwise Heat->Electrophile Stir 4. Stir at Temp (2-12 h, Monitor by TLC/LC-MS) Electrophile->Stir Filter 5. Cool to RT, Filter off inorganic salts Stir->Filter Concentrate 6. Concentrate filtrate under reduced pressure Filter->Concentrate Purify 7. Purify by Column Chromatography Concentrate->Purify

Experimental Workflow for Nucleophilic Substitution.

Materials:

  • N-Methyloxetan-3-amine (1.2 eq, 87.12 g/mol )[12]

  • Benzyl bromide (1.0 eq, 171.04 g/mol )

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq, 138.21 g/mol )

  • Acetonitrile (ACN)

  • Water

  • Ethyl Acetate (EtOAc)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • To a round-bottom flask, add potassium carbonate (e.g., 1.62 g, 11.7 mmol).

  • Add N-methyloxetan-3-amine (0.61 g, 7.01 mmol) and acetonitrile (ACN, ~25 mL).

  • Stir the suspension vigorously.

  • Add benzyl bromide (1.00 g, 5.84 mmol) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 60 °C and stir until TLC or LC-MS analysis indicates complete consumption of the benzyl bromide (typically 2-12 hours).

  • Cool the reaction to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of ACN.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure tertiary amine.

ElectrophileBaseSolventTemperatureTypical Yield
Benzyl bromideK₂CO₃ACN60 °C80-90%
2-BromopyridineDIPEADMF100 °C50-65%
1-IodopropaneK₂CO₃ACN80 °C70-80%

Conclusion

N-Methyloxetan-3-amine is a powerful and versatile building block for the synthesis of sp³-rich molecules tailored for medicinal chemistry applications. Its utility in fundamental C-N bond-forming reactions, such as reductive amination and nucleophilic substitution, allows for its straightforward incorporation into a wide array of scaffolds. The protocols described herein provide reliable and robust methods for researchers to access novel chemical matter, enriching compound libraries with molecules that possess superior three-dimensional character and improved physicochemical properties conducive to modern drug discovery.

References

  • Flagstad, T., Min, G., Bonnet, K., Morgentin, R., Roche, D., Clausen, M. H., & Nielsen, T. E. (2016). Synthesis of sp3-rich scaffolds for molecular libraries through complexity-generating cascade reactions. Organic & Biomolecular Chemistry, 14(21), 4943-4946. [Link]

  • Foley, D. J., et al. (2020). Synthesis of sp3-rich heterocyclic frameworks by a divergent synthesis strategy. Scientific Reports, 10(1), 1-8. [Link]

  • Flagstad, T., et al. (2016). Synthesis of sp3-rich scaffolds for molecular libraries through complexity-generating cascade reactions. Organic & Biomolecular Chemistry. [Link]

  • Karageorgis, G., et al. (2017). Synthesis and Demonstration of the Biological Relevance of sp3‐rich Scaffolds Distantly Related to Natural Product Frameworks. Angewandte Chemie International Edition, 56(47), 14957-14961. [Link]

  • Nelson, A., et al. (2023). Scaffold Remodelling of Diazaspirotricycles Enables Synthesis of Diverse sp3‐Rich Compounds With Distinct Phenotypic Effects. Chemistry – A European Journal, 29(26), e202203992. [Link]

  • FBDD, et al. (2021). Emergent synthetic methods for the modular advancement of sp3-rich fragments. RSC Chemical Biology, 2(4), 1133-1150. [Link]

  • Leonori, D., et al. (2024). Accelerating Medicinal Chemistry: A C(sp3)-rich Fragment Toolbox for Redox-Neutral Cross-Coupling. ChemRxiv. [Link]

  • Waldmann, H., et al. (2023). Fragtory: Pharmacophore-Focused Design, Synthesis, and Evaluation of an sp3-Enriched Fragment Library. Journal of Medicinal Chemistry, 66(10), 6646–6661. [Link]

  • ResearchGate. (n.d.). Accessing a Medicinal-Chemistry-Relevant Chemical Space with sp2–sp3 Hybrid Heterocyclic Fragments. [Link]

  • Google Patents. (n.d.). EP3248969B1 - Process for the preparation of n-[3-(aminomethyl)
  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Chemistry Steps. (2024, March 29). Reductive Amination. [Link]

  • ResearchGate. (n.d.). A Facile Synthesis of O-[(3-Methyloxetan-3-yl)-methyl]hydroxylamine. [Link]

  • J&K Scientific. (n.d.). N-Methyloxetan-3-amine | 952182-03-5. [Link]

  • ResearchGate. (n.d.). Top selling drugs: Selected important drugs containing N-methyl moiety. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • NextSDS. (n.d.). N-methyloxetan-3-amine hydrochloride — Chemical Substance Information. [Link]

  • Synthesis. (2025, October 17). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-methylamine. [Link]

  • Save My Exams. (2024, October 26). Nucleophilic Substitution. [Link]

  • Chemistry LibreTexts. (2022, October 4). 4.17: Nucleophilic Substitution in Synthesis- Amines. [Link]

  • Clark, J. (n.d.). Multiple Nucleophilic Substitution in the Reaction between Halogenoalkanes and Ammonia. Chemguide. [Link]

  • YouTube. (2019, October 21). Nucleophilic Substitution of Amine. [Link]

  • Ashenhurst, J. (2018, May 7). Nucleophilicity of Amines. Master Organic Chemistry. [Link]

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Method

Title: A Scalable and Robust Synthesis of N-Methyloxetan-3-amine Hydrochloride: From Bench to Kilogram-Scale

An Application Note for Drug Development Professionals Abstract The oxetane motif has become a highly valued structural component in modern medicinal chemistry, prized for its ability to confer favorable physicochemical...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Drug Development Professionals

Abstract

The oxetane motif has become a highly valued structural component in modern medicinal chemistry, prized for its ability to confer favorable physicochemical properties such as improved solubility, metabolic stability, and reduced lipophilicity.[1][2] N-Methyloxetan-3-amine and its derivatives are key building blocks for introducing this valuable scaffold. This application note provides a comprehensive, field-tested guide for the scale-up synthesis of N-Methyloxetan-3-amine hydrochloride. We move beyond a simple recitation of steps to explain the critical process considerations, safety protocols, and analytical validations necessary for transitioning from laboratory-scale synthesis to multi-kilogram production. The protocols herein are designed to be self-validating, ensuring robustness, reproducibility, and high purity of the final active pharmaceutical ingredient (API) intermediate.

Introduction: The Strategic Value of the Oxetane Moiety

The four-membered oxetane ring is a polar, non-planar, and metabolically stable bioisostere for gem-dimethyl and carbonyl groups.[1][3] Its incorporation into drug candidates can significantly modulate key properties:

  • Improved Aqueous Solubility: The oxetane oxygen acts as a strong hydrogen bond acceptor, enhancing solubility without a corresponding increase in lipophilicity.[2][4]

  • Metabolic Stability: The strained ring is often resistant to metabolic degradation by cytochrome P450 enzymes.[4]

  • Reduced Basicity: When placed adjacent to an amine, the electron-withdrawing effect of the oxetane oxygen can lower the pKa of the amine, which can be beneficial for optimizing drug absorption and reducing off-target effects.[3]

Given these advantages, the demand for reliable, scalable access to key oxetane building blocks like N-Methyloxetan-3-amine hydrochloride is substantial. This guide focuses on the most industrially viable synthetic route.

Strategic Synthesis Route Selection

Two primary routes are considered for the synthesis of N-Methyloxetan-3-amine: direct N-alkylation of oxetan-3-amine and reductive amination of oxetan-3-one. For large-scale production, reductive amination is demonstrably superior.

  • Route 1: N-Alkylation of Oxetan-3-amine: While feasible at the bench, this route often suffers from poor selectivity, leading to the formation of the tertiary amine (N,N-dimethyloxetan-3-amine) and even quaternary ammonium salts.[5] Controlling the reaction stoichiometry on a large scale is challenging, and the subsequent purification to remove these byproducts is often difficult and costly.

  • Route 2: Reductive Amination of Oxetan-3-one: This is the preferred industrial method. It involves the one-pot reaction of a ketone (oxetan-3-one) with an amine (methylamine) in the presence of a reducing agent. This approach offers high selectivity for the desired secondary amine and is more amenable to scale-up.[6][7] A particularly effective variant is the Eschweiler-Clarke reaction, which uses formic acid and formaldehyde (or a formaldehyde equivalent) to achieve methylation.[5]

Comparative Analysis
ParameterRoute 1: N-AlkylationRoute 2: Reductive AminationRationale for Selection
Starting Material Oxetan-3-amineOxetan-3-oneBoth are commercially available, but oxetan-3-one is often more cost-effective.[8]
Selectivity Low (risk of over-methylation)High (minimal byproduct formation)High selectivity is critical for minimizing downstream purification costs.[9]
Scalability Poor (difficult to control)Excellent (robust one-pot process)The one-pot nature of reductive amination simplifies reactor operations.
Atom Economy ModerateHighEschweiler-Clarke variant is particularly efficient.
Safety Concerns Methylating agents can be toxic.Formaldehyde is a carcinogen and requires careful handling.[10][11] Reducing agents can be pyrophoric.Hazards are well-understood and can be engineered for safe handling.
Purification Challenging (similar polarities)Straightforward (crystallization)The final product can be easily purified as the hydrochloride salt.

Based on this analysis, the detailed protocol will focus exclusively on the reductive amination pathway.

Recommended Scale-Up Synthesis Protocol

This protocol details the synthesis of N-Methyloxetan-3-amine hydrochloride from oxetan-3-one via a modified Eschweiler-Clarke reductive amination.

Materials and Equipment
MaterialGradeSupplierNotes
Oxetan-3-one≥97%CommercialStore under inert gas.
Methylamine solution40 wt. % in H₂OCommercialCorrosive and flammable.
Formic Acid≥95%ACS ReagentCorrosive.
Sodium Borohydride (NaBH₄)≥98%CommercialAlternative reducing agent. Handle with care.
Isopropanol (IPA)AnhydrousACS ReagentSolvent for crystallization.
TolueneAnhydrousACS ReagentExtraction solvent.
Hydrochloric Acid37%ACS ReagentUsed to prepare HCl in IPA.
Sodium Hydroxide (NaOH)PelletsACS ReagentFor basification during work-up.

Equipment:

  • Jacketed glass reactor with overhead stirrer, temperature probe, and nitrogen inlet.

  • Temperature control unit (circulator).

  • Addition funnel.

  • Filtration apparatus (Büchner funnel or Nutsche filter).

  • Vacuum oven.

  • Standard laboratory glassware and analytical balance.

Synthetic Workflow Diagram

The overall process from starting material to final, purified product is illustrated below.

G cluster_reaction I. Reductive Amination cluster_workup II. Work-up & Isolation cluster_purification III. Salt Formation & Purification SM Oxetan-3-one & Methylamine Solution RA Charge Reactor & Cool to 0-5 °C SM->RA Add_FA Slow Addition of Formic Acid RA->Add_FA React Warm to RT, then Heat (e.g., 80-90 °C) Add_FA->React Cool Cool Reaction to RT React->Cool Quench Basify with NaOH (aq) to pH > 12 Cool->Quench Extract Extract with Toluene Quench->Extract Wash Wash Organic Layer with Brine Extract->Wash Concentrate Concentrate in vacuo Wash->Concentrate Freebase Crude N-Methyloxetan-3-amine (Free Base) Concentrate->Freebase Dissolve Dissolve Free Base in Isopropanol (IPA) Freebase->Dissolve Add_HCl Add HCl/IPA Solution to pH 1-2 Dissolve->Add_HCl Crystallize Cool & Agitate to Induce Crystallization Add_HCl->Crystallize Filter Filter Product Slurry Crystallize->Filter Dry Dry under Vacuum at 40-50 °C Filter->Dry API Final Product: N-Methyloxetan-3-amine HCl Dry->API

Caption: Hazard analysis and control strategy relationships.

Analytical Quality Control for Final Product

To ensure the synthesized N-Methyloxetan-3-amine hydrochloride meets the standards for use in further drug development, a comprehensive analytical characterization is required.

TestMethodSpecificationRationale
Appearance Visual InspectionWhite to off-white crystalline solidConfirms physical form and absence of gross colored impurities.
Identity ¹H NMR, ¹³C NMRConforms to reference spectrumUnambiguously confirms the chemical structure of the target molecule.
Purity HPLC-UV/CAD≥98.0%Quantifies the main component and detects organic impurities. [12]
Residual Solvents GC-HSToluene ≤ 890 ppm, IPA ≤ 5000 ppmEnsures solvents used in the process are below ICH guideline limits.
Water Content Karl Fischer Titration≤0.5%Water can affect the stability and reactivity of the material.
Melting Point Capillary MethodReport Value (e.g., 185-190 °C)A sharp melting range is indicative of high purity.
Assay (by Titration) Acid-Base Titration98.0% - 102.0%Provides an accurate measure of the amount of active substance.

Conclusion

This application note provides a detailed, robust, and scalable protocol for the synthesis of N-Methyloxetan-3-amine hydrochloride. By selecting the superior reductive amination route and implementing rigorous process controls, safety measures, and analytical checks, researchers and drug development professionals can confidently produce this key building block at a multi-kilogram scale. The emphasis on explaining the causality behind each critical step provides the necessary foundation for successful technology transfer and process optimization.

References

  • Wessjohann, L. A., et al. (2024). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. [Link]

  • Burkhard, J. A., et al. (2010). Oxetanes and Oxetan-3-ones. Science of Synthesis.
  • Sciencemadness Discussion Board. (2007). Methylamine Purification. Sciencemadness. [Link]

  • Mihai, D. P., et al. (2021). Oxetanes in Drug Discovery Campaigns. ACS Medicinal Chemistry Letters. [Link]

  • Scott, J. S., et al. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery. [Link]

  • Sharma, P., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molecules. [Link]

  • Baran, P. S., et al. (2017). Reactions of Oxetan-3-tert-butylsulfinimine for the Preparation of Substituted 3-Aminooxetanes. Organic Letters. [Link]

  • Scott, J. S., et al. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. ResearchGate. [Link]

  • Zhang, Y., et al. (2022). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • International Enviroguard. (2021). Protecting Workers from Formaldehyde Exposure. International Enviroguard. [Link]

  • Gomez, S., et al. (2002). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. Advanced Synthesis & Catalysis. [Link]

  • University of North Texas Health Science Center. (n.d.). Standard Operating Procedures for Formaldehyde. UNTHSC. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination. Organic Chemistry Portal. [Link]

  • Lizenby, L. R. (2014). Process for the Purification of Benzphetamine Hydrochloride. Scholars' Mine. [Link]

  • Lab Alley. (n.d.). Formaldehyde Safety & Hazards. Lab Alley. [Link]

  • European Patent Office. (2007). Crystallization of hydrohalides of pharmaceutical compounds.
  • ResearchGate. (2017). Purification of organic hydrochloride salt?. ResearchGate. [Link]

  • Wipf, P., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

  • Organic Syntheses. (n.d.). Methylamine hydrochloride. Organic Syntheses. [Link]

  • Tadi, P., & Gipson, K. (2023). OSHA Formaldehyde Safety. StatPearls - NCBI Bookshelf. [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. RSC Publishing. [Link]

  • OSHA. (1982). OSHA Method 40: Methylamine. US EPA. [Link]

  • UC Berkeley. (n.d.). Formaldehyde: Hazards and Precautions. UC Berkeley EH&S. [Link]

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Application

Application Note: Comprehensive NMR Characterization of N-Methyloxetan-3-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed protocol and in-depth analysis for the nuclear magnetic resonance (NMR) characterization of N-Methyloxetan...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed protocol and in-depth analysis for the nuclear magnetic resonance (NMR) characterization of N-Methyloxetan-3-amine hydrochloride. As a key building block in medicinal chemistry, unambiguous structural verification and purity assessment are critical. This document, authored from the perspective of a Senior Application Scientist, outlines field-proven methodologies for sample preparation and data acquisition for ¹H and ¹³C NMR spectroscopy. It delves into the causal reasoning behind experimental choices, such as solvent selection, and provides a thorough interpretation of the expected spectral data, supported by predicted chemical shifts and coupling constants. This guide is designed to be a self-validating system, ensuring researchers can confidently apply these techniques for the reliable characterization of this and similar compounds.

Introduction

N-Methyloxetan-3-amine hydrochloride is a valuable saturated heterocyclic compound increasingly utilized in drug discovery. The oxetane ring, a four-membered cyclic ether, is recognized for its ability to improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability.[1][2] Its three-dimensional structure can also lead to enhanced binding affinity and selectivity for biological targets.[3] Given its importance, the definitive characterization of N-Methyloxetan-3-amine hydrochloride is paramount to ensure the quality and integrity of downstream applications.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[4] This application note provides a comprehensive guide to the ¹H and ¹³C NMR characterization of N-Methyloxetan-3-amine hydrochloride, addressing the specific challenges and considerations for this class of compounds, namely the presence of a strained oxetane ring and a protonated amine.

I. Molecular Structure and NMR-Active Nuclei

A thorough understanding of the molecule's structure is fundamental to interpreting its NMR spectra. N-Methyloxetan-3-amine hydrochloride consists of a central oxetane ring substituted at the 3-position with a methylamino group, which exists in its protonated ammonium form with a chloride counter-ion.

Molecular Structure of N-Methyloxetan-3-amine Hydrochloride

Caption: Structure of N-Methyloxetan-3-amine Hydrochloride.

II. Experimental Protocols: A Self-Validating System

The reliability of NMR data is intrinsically linked to meticulous experimental execution. The following protocols are designed to yield high-quality, reproducible spectra.

Solvent Selection: The Critical First Step

The choice of deuterated solvent is paramount and is dictated by the solubility of the analyte and the specific information sought.[5]

  • Deuterium Oxide (D₂O): N-Methyloxetan-3-amine hydrochloride is a salt and is therefore readily soluble in D₂O. This is an excellent solvent for routine characterization. A key feature of using D₂O is the rapid exchange of labile protons (in this case, the N-H protons of the ammonium group) with deuterium from the solvent.[6] This results in the disappearance of the N-H proton signals from the ¹H NMR spectrum, which can be a useful diagnostic tool to confirm their presence.

  • Methanol-d₄ (CD₃OD): This is another suitable polar protic solvent that readily dissolves the hydrochloride salt. Similar to D₂O, it will facilitate the exchange of the N-H protons.

  • Dimethyl Sulfoxide-d₆ (DMSO-d₆): A polar aprotic solvent, DMSO-d₆ is also a good choice for dissolving amine hydrochlorides. A significant advantage of DMSO-d₆ is that the exchange rate of labile N-H protons is often slow enough to allow for their observation in the ¹H NMR spectrum, typically as a broad singlet.

  • Chloroform-d (CDCl₃): Generally, amine hydrochlorides have poor solubility in CDCl₃. While the corresponding free amine is soluble, the salt form is not, making it an unsuitable solvent for this analysis.

For the purposes of this guide, D₂O is the recommended solvent for its excellent solubilizing properties and the clean baseline it provides in the absence of exchangeable proton signals.

Sample Preparation

A homogeneous, particulate-free sample is crucial for acquiring high-resolution NMR spectra.[1]

Protocol:

  • Weigh approximately 5-10 mg of N-Methyloxetan-3-amine hydrochloride directly into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of D₂O.

  • Gently vortex or swirl the vial until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no particulate matter is present. If solids remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Carefully transfer the solution to the NMR tube.

  • Cap the NMR tube securely.

NMR Sample Preparation Workflow

Sample_Preparation cluster_prep Sample Preparation cluster_analysis NMR Analysis weigh 1. Weigh 5-10 mg of N-Methyloxetan-3-amine HCl dissolve 2. Dissolve in 0.6-0.7 mL D₂O weigh->dissolve inspect 3. Visually Inspect for Particulates dissolve->inspect transfer 4. Transfer to 5 mm NMR Tube inspect->transfer acquire Acquire NMR Spectra transfer->acquire 2D_NMR_Correlations cluster_protons ¹H Signals cluster_carbons ¹³C Signals H_Me N-CH₃ (~2.8 ppm) C_Me N-CH₃ (~35 ppm) H_Me->C_Me HSQC (1J) C_CH CH-N (~60 ppm) H_Me->C_CH HMBC (2J) H_CH CH-N (~4.2 ppm) H_CH2 CH₂-O (~4.9 ppm) H_CH->H_CH2 COSY (3J) H_CH->C_Me HMBC (2J) H_CH->C_CH HSQC (1J) H_CH2->C_CH HMBC (2J) C_CH2 CH₂-O (~75 ppm) H_CH2->C_CH2 HSQC (1J)

Caption: Key 2D NMR correlations for structural verification.

IV. Conclusion

This application note provides a robust framework for the comprehensive NMR characterization of N-Methyloxetan-3-amine hydrochloride. By following the detailed protocols for sample preparation and employing a systematic approach to spectral interpretation, researchers can confidently verify the structure and assess the purity of this important building block. The integration of 1D and 2D NMR techniques offers a self-validating system, ensuring the highest level of scientific rigor in drug discovery and development endeavors. The provided predicted spectral data serves as a reliable reference for the assignment of ¹H and ¹³C NMR spectra.

References

  • Ager, I. R., et al. (1972). 19F nuclear magnetic resonance studies of aromatic compounds. Part I. The effect of solvents on the... Journal of the Chemical Society, Perkin Transactions 2.
  • Burkhard, J. A., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights.
  • Carreira, E. M., & Fessard, T. C. (2014). The Oxetane Motif in Medicinal Chemistry. Chemical Reviews, 114(17), 8257–8322.
  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Coupling Constants. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Hansen, P. E. (1981). Carbon-13 NMR spectroscopy of substituted benzenes. Organic Magnetic Resonance, 15(2), 105-231.
  • Jackman, L. M., & Sternhell, S. (1969). Applications of Nuclear Magnetic Resonance Spectroscopy in Organic Chemistry. Pergamon Press.
  • Jalalian, M., et al. (2011). Prediction of 1H NMR chemical shifts in amines: a semiempirical and ab initio investigation. Magnetic Resonance in Chemistry, 49(10), 624-631.
  • JEOL. (2022, October 12). 二次元NMRスペクトルを用いた有機化合物の構造解析. Retrieved from [Link]

  • Kaneka Techno Research. (n.d.). 2次元NMR法による構造解析. Retrieved from [Link]

  • Li, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(33), 11096-11107.
  • NMRdb.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • NMRdb.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • Rogers-Evans, M., et al. (2009). The oxetane ring as a versatile building block in drug discovery. Chimia, 63(5), 269-273.
  • Williams, D. H., & Fleming, I. (2008). Spectroscopic Methods in Organic Chemistry. McGraw-Hill.
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Yamamoto, O., & Yanagisawa, M. (1975). 13C nuclear magnetic resonance studies of substituted benzenes. Analytical Chemistry, 47(8), 1231-1234.
  • Zorin, V. V., et al. (2018). Synthesis of new azetidine and oxetane amino acid derivatives through aza-Michael addition of NH-heterocycles with methyl 2-(azetidin- or oxetan-3-ylidene)
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organometallics, 29(9), 2176–2179.

Sources

Method

Incorporating N-Methyloxetan-3-amine into Peptide and Peptidomimetic Scaffolds: A Comprehensive Protocol and Application Note

Introduction & Scientific Rationale The development of peptide therapeutics is frequently bottlenecked by inherent physicochemical limitations, most notably rapid proteolytic degradation, poor membrane permeability, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The development of peptide therapeutics is frequently bottlenecked by inherent physicochemical limitations, most notably rapid proteolytic degradation, poor membrane permeability, and suboptimal pharmacokinetic (PK) profiles[1]. To circumvent these liabilities, medicinal chemists employ bioisosteric replacement strategies to modify the peptide backbone.

N-Methyloxetan-3-amine (CAS: 952182-03-5) has emerged as a highly privileged building block in this domain. By replacing standard secondary amides or metabolically labile aliphatic motifs with an oxetane-modified tertiary amide, researchers can drastically alter the molecular properties of a peptidomimetic[2]. The oxetane ring acts as a conformationally constrained bioisostere for morpholines or gem-dimethyl groups, while the N-methyl group enables the formation of protease-resistant tertiary peptide bonds[3].

Structural Causality: Why Oxetane?

The utility of the oxetane ring is rooted in its unique quantum mechanical and steric properties:

  • Hydrogen-Bonding Capacity : Unlike larger cyclic ethers (e.g., tetrahydrofuran), the four-membered oxetane ring forces a decrease in the endocyclic C–O–C angle. This geometric constraint increases the s-character of the oxygen's non-bonding lone pairs, exposing them more effectively and making the oxetane oxygen an exceptional hydrogen-bond acceptor[3]. This preserves the H-bonding network typically provided by the native peptide carbonyl[1].

  • Conformational Preorganization : Incorporating an oxetane residue into a linear peptide backbone induces a distinct structural kink. While this disrupts standard α -helical motifs[4], it is highly advantageous for macrocyclization. The induced turn brings the N- and C-termini into close spatial proximity, significantly accelerating cyclization kinetics and improving yields[2].

  • Lipophilicity vs. Polarity : Grafting steric bulk (such as a gem-dimethyl group) usually increases lipophilicity, leading to poor aqueous solubility. Oxetanes provide similar steric shielding against proteases but maintain a high degree of polarity, effectively lowering the LogD compared to standard aliphatic substitutions[5].

PK_Logic N1 N-Methyloxetan-3-amine Incorporation N2 Steric Shielding & Tertiary Amide N1->N2 N3 Decreased Endocyclic C-O-C Angle N1->N3 N4 High Polarity / Low Molecular Wt. N1->N4 N5 Protease Resistance N2->N5 N6 Maintained H-Bonding N3->N6 N7 Improved Solubility (Lower LogD) N4->N7

Logical relationship between oxetane incorporation and improved pharmacokinetic profiles.

Quantitative Data & Physicochemical Properties

To effectively utilize N-Methyloxetan-3-amine, one must understand its baseline properties and how it compares to traditional bioisosteres.

Table 1: Physicochemical Properties of N-Methyloxetan-3-amine

Property Value
CAS Number 952182-03-5
SMILES CNC1COC1
Molecular Weight 87.12 g/mol
Boiling Point 121.4 °C
Density 0.979 g/mL (at 25 °C)

| Storage Conditions | 2–8 °C, Inert Atmosphere, Dark Place |

Table 2: Comparative Impact of Bioisosteric Replacements on Peptide Scaffolds [3],[5]

Motif / Bioisostere H-Bond Acceptor Metabolic Stability Impact on LogD Conformational Effect
Standard Amide (C=O) Yes (Strong) Low (Protease labile) Baseline Flexible / Linear
Gem-Dimethyl No High +0.8 to +1.5 Steric clash
Cyclobutyl No High +1.0 to +1.8 Rigid extension

| Oxetane | Yes (Strong) | High | -0.5 to +0.2 | Induces Turn / Kink |

Synthetic Workflows & Methodologies

Incorporating N-Methyloxetan-3-amine into a peptide sequence generally follows one of two primary workflows: Late-Stage C-Terminal Amidation (for capping peptides or synthesizing small-molecule kinase inhibitors)[6], or Solid-Phase Peptide Synthesis (SPPS) using pre-synthesized Fmoc-oxetane dipeptide building blocks[7].

Protocol A: Late-Stage C-Terminal Amidation with N-Methyloxetan-3-amine

Because N-Methyloxetan-3-amine is a secondary amine attached to an electron-withdrawing, sterically demanding oxetane ring, its nucleophilicity is significantly reduced. Standard coupling reagents (e.g., EDC/HOBt) often result in incomplete conversions. Causality: We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) because it generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which drastically lowers the kinetic barrier for hindered secondary amine couplings[7].

Self-Validating System: This protocol utilizes real-time LC-MS monitoring as an In-Process Control (IPC) to dictate reagent dosing, ensuring complete conversion before workup.

Step-by-Step Methodology:

  • Preparation: Dissolve the C-terminal free peptide (or small molecule carboxylic acid) (1.0 eq, ~0.1 M) in anhydrous N,N-Dimethylformamide (DMF) under an inert nitrogen atmosphere.

  • Pre-Activation: Add HATU (1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir the mixture at room temperature for 5 minutes. Causality: Pre-activation ensures the formation of the active ester before the sluggish amine is introduced, minimizing epimerization.

  • Amine Addition: Slowly add N-Methyloxetan-3-amine (1.5 eq) to the reaction mixture.

  • IPC Checkpoint 1 (1 hour): Remove a 5 µL aliquot, dilute in 100 µL Methanol, and analyze via LC-MS.

    • Validation: If the unreacted carboxylic acid peak ([M+H]+) is >5%, proceed to Step 5. If <5%, proceed to Step 6.

  • Iterative Driving: Add an additional 0.5 eq of HATU and 1.0 eq of DIPEA. Stir for an additional 2 hours, then repeat the LC-MS check.

  • Quench & Workup: Quench the reaction by adding saturated aqueous NaHCO3​ . Extract the product into Dichloromethane (DCM) or Ethyl Acetate (EtOAc) depending on peptide polarity.

  • Purification: Wash the organic layer with 0.5 N HCl to remove unreacted N-Methyloxetan-3-amine[8], followed by brine. Dry over Na2​SO4​ , concentrate, and purify via preparative Reverse-Phase HPLC.

Protocol B: Synthesis and SPPS Incorporation of Oxetane Dipeptide Building Blocks

To incorporate an oxetane modification into the middle of a peptide sequence, the most robust method is to synthesize an Fmoc-protected oxetane dipeptide building block in solution, and then couple it as a single unit during SPPS[9].

Phase 1: Solution-Phase Synthesis of the Building Block [7]

  • Conjugate Addition: React an amino ester with 3-(nitromethylene)oxetane in the presence of a mild base to yield the nitroalkane intermediate.

  • Reduction & Protection: Reduce the nitro group using Raney Nickel under a hydrogen atmosphere. Perform this in situ with Fmoc-OSu to immediately protect the resulting amine, yielding the Fmoc-oxetane-ester.

  • Selective Cleavage: If a cumyl ester was used to protect the C-terminus, treat the intermediate with 2% Trifluoroacetic acid (TFA) in DCM for 2 hours. Causality: The highly dilute 2% TFA is specifically chosen because it is acidic enough to cleave the hypersensitive cumyl ester, but mild enough to leave the Fmoc group and the acid-sensitive oxetane ring completely intact[7].

Phase 2: SPPS Workflow Once the Fmoc-oxetane dipeptide building block is isolated, it can be incorporated into standard Fmoc-SPPS.

SPPS_Workflow N1 1. Resin Preparation (Fmoc-Rink Amide) N2 2. Fmoc Deprotection (20% Piperidine in DMF) N1->N2 N3 3. Standard AA Coupling (DIC / Oxyma) N2->N3 N4 4. Oxetane Dipeptide Building Block Coupling N3->N4 IPC: Kaiser Test Negative N5 5. Global Cleavage (TFA / TIS / H2O) N4->N5 IPC: LC-MS Microcleavage N6 6. Oxetane-Modified Peptidomimetic N5->N6

Workflow for Solid-Phase Peptide Synthesis incorporating oxetane building blocks.

SPPS Self-Validating Protocol:

  • Standard Coupling: Couple standard amino acids using DIC/Oxyma. Validate completion using the Kaiser (ninhydrin) test. A blue resin indicates incomplete coupling; a yellow resin validates success.

  • Oxetane Block Coupling: Couple the Fmoc-oxetane dipeptide block using HATU/HOAt (to overcome steric bulk) at 75 °C for 10 minutes (or room temperature for 2 hours)[7].

  • IPC Microcleavage: Because the Kaiser test is unreliable for secondary amines and highly modified residues, validate the oxetane coupling by withdrawing ~2 mg of resin. Treat with 50 µL of cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H2O) for 30 minutes. Evaporate, dissolve in MeCN/H2O, and run LC-MS. Validation: Confirm the presence of the[M+H]+ mass corresponding to the elongated peptide.

  • Global Cleavage: Once synthesis is complete, cleave the peptide from the resin using the standard TFA cocktail. The oxetane ring is stable to standard TFA cleavage conditions for up to 3 hours[7].

Sources

Application

Application Note: Advanced Catalytic Systems for C–N Cross-Coupling of N-Methyloxetan-3-amine

Introduction & Strategic Context In contemporary medicinal chemistry, oxetanes have emerged as premier structural motifs. Serving as metabolically stable, highly soluble bioisosteres for gem-dimethyl and carbonyl groups,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Context

In contemporary medicinal chemistry, oxetanes have emerged as premier structural motifs. Serving as metabolically stable, highly soluble bioisosteres for gem-dimethyl and carbonyl groups, their incorporation often dramatically improves the pharmacokinetic profiles and lowers the lipophilicity of drug candidates[1]. Among oxetane derivatives, N-methyloxetan-3-amine is a highly sought-after building block for constructing complex API (Active Pharmaceutical Ingredient) scaffolds.

However, coupling this secondary amine to aryl or heteroaryl halides presents significant synthetic challenges. The inherent ring strain of the oxetane, combined with the steric hindrance of the N-methyl group, often leads to sluggish reaction rates, competitive β-hydride elimination, or acid/base-catalyzed ring-opening side reactions[2]. This application note provides a comprehensive guide to the rational design of catalytic systems for the cross-coupling of N-methyloxetan-3-amine, detailing the causality behind catalyst, ligand, and base selection, alongside a field-proven, self-validating experimental protocol.

Mechanistic Insights & Causality in Reaction Design

To achieve high yields in the C–N cross-coupling of N-methyloxetan-3-amine, researchers must carefully navigate the catalytic cycle to favor reductive elimination over decomposition pathways.

Catalyst and Ligand Selection

The cross-coupling of sterically hindered secondary amines requires a catalytic system that can rapidly undergo reductive elimination. Palladium-catalyzed Buchwald-Hartwig amination is the gold standard for this transformation[3]. Using a Pd(II) precatalyst like Pd(OAc)₂ in conjunction with a bidentate phosphine ligand like BINAP provides a wide bite angle that enforces a sterically crowded environment around the palladium center. This crowding destabilizes the Pd(II) intermediate, thereby accelerating the C–N reductive elimination step and outcompeting β-hydride elimination[4].

Base and Solvent Dynamics

Oxetanes are sensitive to highly nucleophilic or overly harsh basic conditions, which can induce ring-opening isomerizations[2]. While NaOtBu is a common base in Buchwald-Hartwig aminations, it can sometimes be too aggressive for sensitive heteroaryl substrates. Cesium carbonate (Cs₂CO₃) serves as an optimal, milder alternative. It is sufficiently basic to deprotonate the coordinated amine but avoids degrading the oxetane ring[4]. 1,4-Dioxane is selected as the solvent because it facilitates high-temperature microwave irradiation (e.g., 130 °C) while maintaining excellent solubility for the inorganic base.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd + Ar-X PdII_Ar Ar-Pd(II)-X L_n OxAdd->PdII_Ar AmineCoord Amine Coordination (N-Methyloxetan-3-amine) PdII_Ar->AmineCoord + Amine, Base PdII_Amine Ar-Pd(II)-NR(Oxetanyl) L_n AmineCoord->PdII_Amine - Base·HX RedElim Reductive Elimination PdII_Amine->RedElim RedElim->Pd0 Regenerates Pd(0) Product C-N Coupled Product RedElim->Product Product Release

Catalytic cycle of Pd-catalyzed C-N coupling with N-methyloxetan-3-amine.

Quantitative Data: Comparison of Catalytic Systems

The table below summarizes field-validated catalytic systems utilized for coupling oxetane-3-amines and their derivatives. The Pd(OAc)₂/BINAP system remains the most robust for heteroaryl cross-couplings under microwave conditions.

Catalytic SystemLigandBaseSolventTemp / MethodYield RangePrimary ApplicationRef
Pd(OAc)₂ (5 mol%)BINAP (10 mol%)Cs₂CO₃1,4-Dioxane130 °C (Microwave)65–85%Heteroaryl chlorides/bromides[4]
Pd₂(dba)₃ (2 mol%)RuPhos (4 mol%)NaOtBuToluene110 °C (Thermal)70–90%Electron-neutral aryl halides[3]
NiCl₂·glyme / Ir-PC dtbbpyQuinuclidineDMF25 °C (Photoredox)50–75%Alkyl-aryl radical couplings[5]

Self-Validating Experimental Protocol

The following methodology details the microwave-assisted Buchwald-Hartwig amination of N-methyloxetan-3-amine with a heteroaryl chloride[4]. This protocol is designed to be self-validating, incorporating visual and analytical checkpoints to ensure reaction integrity.

Materials Required:
  • N-methyloxetan-3-amine (1.2 equivalents)

  • Aryl/Heteroaryl halide (1.0 equivalent)

  • Pd(OAc)₂ (0.05 equivalents)

  • BINAP (0.10 equivalents)

  • Cs₂CO₃ (3.0 equivalents)

  • Anhydrous 1,4-Dioxane (Degassed)

Step-by-Step Methodology:
  • Reagent Preparation (Glovebox/Schlenk Line): To an oven-dried microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 eq), Pd(OAc)₂ (5 mol%), BINAP (10 mol%), and Cs₂CO₃ (3.0 eq).

    • Causality: Pre-mixing the solid Pd source and ligand allows for rapid complexation in the next step. Cs₂CO₃ is used in excess to drive the deprotonation equilibrium forward.

  • Solvent and Amine Addition: Evacuate and backfill the vial with Argon three times. Add anhydrous, degassed 1,4-dioxane to achieve a 0.1 M concentration with respect to the aryl halide. Add N-methyloxetan-3-amine (1.2 eq) via a microsyringe.

  • Catalyst Activation (Validation Checkpoint 1): Stir the mixture at room temperature for 5 minutes.

    • Self-Validation: Observe a color shift from orange (Pd(II)) to a deep red/burgundy. This visual cue confirms the in situ reduction of Pd(II) to the active Pd(0) species.

  • Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 130 °C for 45–60 minutes.

    • Causality: Microwave heating provides rapid, uniform energy transfer, overcoming the high activation barrier of coupling a sterically encumbered secondary amine while minimizing the time the oxetane ring is exposed to thermal stress[4].

  • Reaction Quench and Filtration (Validation Checkpoint 2): Allow the vial to cool to room temperature. Dilute the mixture with ethyl acetate and filter through a short pad of Celite to remove the insoluble inorganic salts and palladium black.

    • Self-Validation: Perform TLC (Thin Layer Chromatography) or LC-MS on the crude filtrate. The complete disappearance of the aryl halide starting material and the emergence of a new product mass (M+H) validates successful coupling.

  • Purification: Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography (typically using a Hexanes/Ethyl Acetate or DCM/MeOH gradient depending on product polarity) to afford the pure N-methyloxetan-3-amine derivative.

Workflow Prep 1. Reagent Prep (Inert Atmosphere) Mix 2. Catalyst/Ligand Activation Prep->Mix React 3. Microwave Irradiation (130°C) Mix->React Quench 4. Quench & Filter (Celite Pad) React->Quench Purify 5. Flash Chromatography Quench->Purify

Step-by-step experimental workflow for the Buchwald-Hartwig amination protocol.

References

  • [3] Benchchem. N-(2-Amino-4-(oxetan-3-YL)phenyl)acetamide | Benchchem: Palladium-Catalyzed Buchwald-Hartwig Amination.3

  • [5] ResearchGate. Reactions of Oxetan-3-tert-butylsulfinimine for the Preparation of Substituted 3-Aminooxetanes.5

  • [4] NIH PMC. Optimization of 3-Cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines Toward the Development of an In Vivo Chemical Probe for CSNK2A.4

  • [2] ACS Publications. Unexpected Isomerization of Oxetane-Carboxylic Acids | Organic Letters.2

  • [1] ACS Publications. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews.1

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance with N-Methyloxetan-3-amine

Welcome to the technical support center for N-Methyloxetan-3-amine. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges when incorporating this valuab...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for N-Methyloxetan-3-amine. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges when incorporating this valuable building block into their synthetic routes. The unique structural feature of N-Methyloxetan-3-amine, a secondary amine on a strained four-membered ring, presents specific steric challenges that can impede reactivity. This resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate these hurdles and achieve your synthetic goals.

Understanding the Challenge: The Nature of Steric Hindrance in N-Methyloxetan-3-amine

The core issue when reacting with N-Methyloxetan-3-amine stems from the steric bulk surrounding the nitrogen atom. The methyl group and the oxetane ring create a congested environment that can physically block the nitrogen's lone pair of electrons from accessing electrophiles.[1][2] This steric hindrance significantly impacts the nucleophilicity of the amine, often leading to sluggish or failed reactions under standard conditions.[2]

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction with N-Methyloxetan-3-amine is failing or giving very low yields. What is the likely cause?

A1: This is a classic case of steric hindrance. The approach of the activated carboxylic acid to the nitrogen of N-Methyloxetan-3-amine is sterically hindered. Standard coupling reagents may not be sufficiently reactive to overcome the energy barrier for this reaction.[3] You will likely need to employ more potent activating agents or harsher reaction conditions.

Q2: I'm observing slow reaction rates in my nucleophilic substitution (SNAcyl) reaction. How can I accelerate the process?

A2: Slow reaction rates are a direct consequence of the reduced nucleophilicity of N-Methyloxetan-3-amine due to steric hindrance.[2] To overcome this, you can try several strategies:

  • Increase the reaction temperature: Providing more thermal energy can help overcome the activation energy barrier.[1][3]

  • Use a more reactive electrophile: For instance, an acyl chloride is more reactive than a carboxylic acid activated with a standard coupling reagent.[1]

  • Employ a catalyst: Certain catalysts can facilitate the reaction by forming a more reactive intermediate or by bringing the reactants into closer proximity.

Q3: Are there alternative strategies if direct functionalization of N-Methyloxetan-3-amine proves too difficult?

A3: Yes. If direct coupling is consistently failing, consider a synthetic route where the challenging C-N bond is formed earlier in the synthesis with a less hindered precursor, followed by the formation of the oxetane ring or methylation at a later stage. While this may add steps, it can be a more reliable approach for complex molecules.

Q4: How should I purify my products containing the N-Methyloxetan-3-amine moiety?

A4: The basic nature of the amine can lead to issues with standard silica gel chromatography due to strong interactions with the acidic silica.[1] To mitigate this, consider using amine-functionalized silica or pre-treating standard silica gel with a solution of triethylamine in your eluent system.[1]

Troubleshooting Guides & Detailed Protocols

This section provides structured approaches to common reactions involving N-Methyloxetan-3-amine, complete with step-by-step protocols.

Issue 1: Failed or Low-Yield Amide Coupling

The formation of an amide bond is one of the most common reactions where steric hindrance becomes a significant barrier.[4]

Troubleshooting Decision Workflow:

start Low Amide Coupling Yield strategy1 Strategy 1: Increase Reagent Reactivity start->strategy1 strategy2 Strategy 2: Optimize Reaction Conditions start->strategy2 strategy3 Strategy 3: Advanced Coupling Reagents start->strategy3 reagent1 Switch to Acyl Chloride/Fluoride strategy1->reagent1 reagent2 Use a more potent coupling reagent (e.g., HATU, COMU) strategy1->reagent2 condition1 Increase Reaction Temperature strategy2->condition1 condition2 Prolong Reaction Time strategy2->condition2 advanced1 Consider specialized phosphonium or uronium salt-based reagents strategy3->advanced1

Caption: Decision tree for troubleshooting amide coupling reactions.

Detailed Protocol: High-Activity Amide Coupling Using HATU

Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) is a highly effective coupling reagent for sterically hindered amines.[5][6]

Materials:

  • Carboxylic acid (1.0 eq)

  • N-Methyloxetan-3-amine (1.2 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)[5]

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Under an inert atmosphere (Argon or Nitrogen), dissolve the carboxylic acid in anhydrous DMF.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add N-Methyloxetan-3-amine to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction may require several hours to overnight for completion.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (consider using treated silica as mentioned in the FAQs).

Table 1: Comparison of Common Coupling Reagents for Hindered Amines

Coupling ReagentActivating SpeciesAdvantagesDisadvantages
DCC/DMAPAcyl-isoureaInexpensiveByproduct (DCU) can be difficult to remove[7]
EDC/HOBtHOBt active esterWater-soluble byproductCan be less effective for highly hindered amines[7]
HATU/DIPEAUronium active esterHigh reactivity, suitable for hindered systems[5]More expensive
COMUUronium active esterSimilar to HATU, often with improved solubilityHigh cost
Issue 2: Inefficient Reductive Amination

Reductive amination is a powerful tool for forming C-N bonds, but the initial imine formation with a sterically hindered amine like N-Methyloxetan-3-amine can be slow and inefficient.[8][9]

Troubleshooting & Optimization Strategies:

start Poor Reductive Amination Conversion strategy1 Optimize Imine Formation start->strategy1 strategy2 Select Appropriate Reducing Agent start->strategy2 imine1 Use a dehydrating agent (e.g., molecular sieves) strategy1->imine1 imine2 Employ a Lewis acid catalyst (e.g., Ti(OiPr)4) strategy1->imine2 imine3 Adjust pH to weakly acidic conditions (pH 4-6) strategy1->imine3 reducing1 Use a mild reducing agent that won't reduce the carbonyl (e.g., NaBH3CN) strategy2->reducing1 reducing2 Consider Sodium Triacetoxyborohydride (STAB) for broader compatibility strategy2->reducing2

Caption: Troubleshooting workflow for reductive amination.

Detailed Protocol: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly effective for reductive aminations.[10]

Materials:

  • Aldehyde or Ketone (1.0 eq)

  • N-Methyloxetan-3-amine (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Anhydrous Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic Acid (optional, a small amount can catalyze imine formation)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the aldehyde or ketone and N-Methyloxetan-3-amine in anhydrous DCE.

  • If desired, add a catalytic amount of acetic acid (e.g., 0.1 eq).

  • Stir the mixture for 20-30 minutes at room temperature to allow for imine formation.

  • Add Sodium Triacetoxyborohydride in one portion. Be aware that the reaction may be exothermic.

  • Stir the reaction at room temperature for 1 to 24 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product via column chromatography.

Issue 3: Challenges in Transition Metal-Catalyzed Cross-Coupling

Reactions like the Buchwald-Hartwig amination can be challenging with sterically hindered amines.[11] The steric bulk can impede the coordination of the amine to the metal center, hindering the catalytic cycle.

Key Considerations for Optimization:

  • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands are often required to promote the reductive elimination step and stabilize the active catalytic species.[11]

  • Catalyst System: Copper-catalyzed C-N coupling has emerged as a viable alternative to palladium for sterically hindered partners, often requiring specific ligand systems to be effective.[12][13][14]

  • Base Selection: A strong, non-nucleophilic base is typically required.

  • Temperature and Time: These reactions often require elevated temperatures and extended reaction times to proceed to completion.[1]

Table 2: General Parameters for Cross-Coupling with Hindered Amines

ParameterRecommendationRationale
Catalyst Palladium or Copper-based systems[11][12][13][14]Choice depends on substrate scope and functional group tolerance.
Ligand Bulky, electron-rich phosphine or specialized N-donor ligandsFacilitates key steps in the catalytic cycle with hindered substrates.[11]
Base Strong, non-nucleophilic (e.g., NaOtBu, K₃PO₄)Prevents side reactions and effectively deprotonates the amine.
Solvent Anhydrous, aprotic (e.g., Toluene, Dioxane)Ensures stability of the catalyst and reagents.
Temperature 80-120 °CProvides sufficient energy to overcome steric barriers.[1]

References

  • BenchChem. (n.d.). Overcoming steric hindrance in reactions with 5-Tert-butylnonan-5-amine.
  • ResearchGate. (n.d.). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners.
  • Michigan State University Department of Chemistry. (n.d.). Amine Reactivity.
  • ACS Catalysis. (2020, September 2). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners.
  • PMC. (n.d.). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines.
  • PMC. (n.d.). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners.
  • Semantic Scholar. (n.d.). Cu-Catalyzed C-N Coupling with Sterically Hindered Partners.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Fiveable. (2025, August 15). Steric hindrance.
  • BenchChem. (n.d.). Overcoming steric hindrance in reactions with o-Toluic Acid Chloride.
  • Sigma-Aldrich. (n.d.). Application Note – Reductive Amination.
  • ACS Publications. (2023, December 25). Unveiling the Quantitative Relationships between Electron Distribution and Steric Hindrance of Organic Amines and Their Reaction Rates with Carbonyl Sulfur: A Theoretical Calculation Investigation. The Journal of Physical Chemistry A.
  • Wikipedia. (n.d.). Reductive amination.
  • ResearchGate. (n.d.). Assessment of a Reductive Amination Route to Methyl(3-nitrobenzyl)amine Hydrochloride.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.
  • Chemistry Steps. (2024, March 29). Reductive Amination.
  • Master Organic Chemistry. (2018, May 7). Nucleophilicity of Amines.
  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • OSTI.GOV. (n.d.). A New Measurement of Amine Steric Hindrance – N Exposure.
  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach.
  • Luxembourg Bio Technologies. (n.d.). Developments in peptide and amide synthesis.
  • Chemistry LibreTexts. (2020, May 30). 20.6: Reactions of Amines.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.

Sources

Optimization

Solubility issues with N-Methyloxetan-3-amine hydrochloride in organic solvents

Troubleshooting Solubility and Reactivity in Organic Synthesis Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges ass...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Solubility and Reactivity in Organic Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with N-Methyloxetan-3-amine hydrochloride (CAS No. 1799412-41-1)[1]. This guide bypasses generic advice, providing you with field-proven, mechanistically grounded workflows to resolve solubility bottlenecks during drug development and organic synthesis.

Mechanistic Insight: The Solubility Paradox

To successfully manipulate N-Methyloxetan-3-amine hydrochloride, you must first understand the causality behind its physical behavior.

This molecule presents a "solubility paradox" for synthetic chemists. It combines a highly polar, hydrogen-bonding oxetane core with a secondary amine hydrochloride salt. The resulting ionic lattice energy is exceptionally high, while the overall molecular weight is very low (123.58 g/mol ). Consequently, the salt is highly hydrophilic and virtually insoluble in standard aprotic organic solvents (e.g., Dichloromethane, Tetrahydrofuran, Ethyl Acetate).

Furthermore, while the oxetane ring is widely used in drug discovery to modulate amine basicity and improve overall compound solubility[2], its stability is environment-dependent. The oxetane ring demonstrates robust stability under basic conditions, meaning it will not degrade during free-basing protocols[3]. Additionally, 3-substituted oxetanes exhibit enhanced stability against ring-opening compared to other substitution patterns because the path of external nucleophiles to the C–O σ* antibonding orbital is sterically hindered[4].

Physicochemical Data & Solvent Compatibility

Before designing your reaction, consult the empirical solubility matrix below. Attempting to force the hydrochloride salt into non-polar solvents without chemical modification will result in reaction failure or "oiling out"[5].

Solvent ClassSpecific SolventPolarity IndexEstimated Solubility (HCl Salt)Estimated Solubility (Free Base)
Polar Protic Water10.2Excellent (>100 mg/mL)Excellent (Miscible)
Polar Protic Methanol5.1Good (~30-50 mg/mL)Excellent
Polar Aprotic DMSO / DMF7.2 / 6.4Moderate (~20 mg/mL)Excellent
Moderate Aprotic THF / DCM4.0 / 3.1Poor (<1 mg/mL) Good
Non-Polar Hexanes / Toluene0.1 / 2.4Insoluble Poor to Moderate
Troubleshooting Workflows

To determine the correct approach for your specific reaction, follow the logical pathways outlined in the decision tree below.

G Start N-Methyloxetan-3-amine HCl Solubility Issue Q1 Reaction requires strictly anhydrous/non-polar organic solvent? Start->Q1 FreeBase Perform Non-Aqueous Free-Basing Protocol Q1->FreeBase Yes Q2 Can the reaction tolerate polar aprotic solvents (e.g., DMF, DMSO)? Q1->Q2 No CoSolvent Use Co-solvent Strategy (e.g., 5-10% MeOH in DCM) Q2->CoSolvent No PolarAprotic Dissolve directly in DMSO/DMF with organic base (DIPEA/TEA) Q2->PolarAprotic Yes

Decision tree for resolving N-Methyloxetan-3-amine HCl solubility issues in organic synthesis.

Protocol: Heterogeneous Non-Aqueous Free-Basing

If your reaction requires aprotic solvents (e.g., reductive aminations, sensitive amide couplings), you must convert the hydrochloride salt to the free amine[5]. Do not use aqueous extraction (see FAQ for why). Instead, use this self-validating, heterogeneous solid-liquid protocol.

  • Step 1: Suspension. Suspend N-Methyloxetan-3-amine HCl (1.0 eq) in dry Tetrahydrofuran (THF) or Acetonitrile (0.1 M concentration).

    • Causality: The salt will not dissolve, but suspending it in a moderately polar aprotic solvent provides a medium for the liberated free base to immediately dissolve into, driving the equilibrium forward.

  • Step 2: Base Addition. Add 2.5 equivalents of finely powdered, anhydrous Potassium Carbonate (K₂CO₃) or a polymer-supported amine base (e.g., Amberlyst A21 free base resin).

    • Causality: A heterogeneous inorganic or polymeric base neutralizes the HCl without introducing water. Water must be avoided because the extremely hydrophilic free amine would become permanently trapped in the aqueous phase.

  • Step 3: Agitation. Stir the suspension vigorously at room temperature for 3 to 4 hours.

    • Causality: Because this is a solid-solid/solid-liquid interface reaction, it is kinetically slow. Vigorous mechanical stirring is required to ensure complete deprotonation of the crystal lattice.

  • Step 4: Filtration. Filter the mixture through a short pad of Celite to remove the inorganic salts (KCl, unreacted K₂CO₃, KHCO₃). Rinse the pad with a small volume of dry THF.

  • Step 5: Validation Check (Self-Validating System). Spot the filtrate on a silica TLC plate alongside a blank solvent drop. Stain the plate with Ninhydrin and heat.

    • Causality: N-Methyloxetan-3-amine lacks a UV chromophore. Ninhydrin reacts specifically with the secondary amine to form a distinct colored spot. If the spot is absent, the free-basing was incomplete, indicating the need for a stronger heterogeneous base or extended agitation time.

G Step1 Suspend API (Amine HCl) in dry THF/MeCN Step2 Add Anhydrous K2CO3 or Basic Resin (Heterogeneous) Step1->Step2 Step3 Stir vigorously (3-4 hours, RT) Step2->Step3 Step4 Filter through Celite (Remove Salts) Step3->Step4 Step5 Filtrate contains Soluble Free Base Step4->Step5

Non-aqueous workflow for generating the free base of highly hydrophilic amines.

Frequently Asked Questions (FAQs)

Q: Why did my compound "oil out" when I attempted to dissolve it in a DCM/MeOH mixture? A: "Oiling out" (liquid-liquid phase separation) is a common phenomenon with amine hydrochlorides. It occurs when the solvent mixture disrupts the crystalline lattice of the salt, but lacks the bulk dielectric constant required for complete solvation[5]. Instead of dissolving, the salt forms a dense, solvent-rich liquid phase at the bottom of the flask. Troubleshooting: To resolve this, either increase the proportion of the polar protic co-solvent (Methanol) or gently heat the mixture to shift the thermodynamics toward full dissolution.

Q: Can I use a standard aqueous workup (e.g., NaOH + DCM extraction) to isolate the free base? A: Absolutely not. This is a critical pitfall. The free base of N-Methyloxetan-3-amine has a molecular weight of only 87.12 g/mol and contains highly polar hydrogen-bonding groups. Its partition coefficient (LogP) is extremely negative. If you neutralize the salt in an aqueous layer, the free amine will remain entirely solvated in the water. Subsequent extraction into DCM or Ethyl Acetate will result in near-total loss of your compound. You must use the non-aqueous heterogeneous desalting protocol described above.

Q: Will the oxetane ring degrade or ring-open when I use bases to neutralize the HCl salt? A: No. The oxetane ring demonstrates significant stability in the presence of bases[3]. While oxetanes can be susceptible to ring-opening under strong acidic conditions (especially if internal nucleophiles are present), basic environments do not trigger oxetane cleavage. You can safely use K₂CO₃, Triethylamine, or DIPEA without risking the structural integrity of the oxetane core.

Sources

Reference Data & Comparative Studies

Validation

The Medicinal Chemist's Compass: Navigating the Choice Between N-Methyloxetan-3-amine and N-methylazetidine-3-amine

A Senior Application Scientist's Guide to Two Privileged Four-Membered Rings In the intricate world of drug design, the selection of small, saturated heterocyclic scaffolds is a pivotal decision that can profoundly influ...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Two Privileged Four-Membered Rings

In the intricate world of drug design, the selection of small, saturated heterocyclic scaffolds is a pivotal decision that can profoundly influence the ultimate success of a therapeutic candidate. Among the rising stars in the medicinal chemist's toolkit are N-Methyloxetan-3-amine and N-methylazetidine-3-amine. These four-membered rings, while structurally similar, possess nuanced differences that can be strategically exploited to overcome common drug development hurdles such as poor metabolic stability, low solubility, and off-target activity. This guide provides an in-depth, objective comparison of these two critical building blocks, grounded in experimental data and field-proven insights, to empower researchers in making informed decisions during lead optimization.

At a Glance: A Tale of Two Heteroatoms

The core distinction between N-Methyloxetan-3-amine and N-methylazetidine-3-amine lies in the heteroatom occupying the first position of the four-membered ring: an oxygen atom in the oxetane and a nitrogen atom in the azetidine. This seemingly minor change instigates a cascade of effects on the molecule's three-dimensional shape, polarity, and reactivity, which in turn dictates its pharmacological behavior.

The oxetane ring, with its endocyclic oxygen, is often employed as a bioisostere for carbonyl or gem-dimethyl groups.[1][2] Its introduction can enhance aqueous solubility and metabolic stability.[3][4] Conversely, the azetidine ring provides a conformationally restricted amino scaffold that can improve binding potency and selectivity while maintaining favorable drug-like properties.[1]

Physicochemical Properties: A Quantitative Comparison

A rigorous evaluation of physicochemical parameters is fundamental to predicting a compound's in vivo fate. The table below summarizes key properties for N-Methyloxetan-3-amine and N-methylazetidine-3-amine, highlighting the subtle yet significant differences that arise from their distinct heteroatoms.

PropertyN-Methyloxetan-3-amineN-methylazetidine-3-amineRationale for Importance in Drug Design
Molecular Formula C₄H₉NO[5]C₄H₁₀N₂[6]Defines the elemental composition and molecular weight.
Molecular Weight 87.12 g/mol [5]86.14 g/mol Impacts diffusion rates and ligand efficiency metrics.
Predicted pKa 8.67 ± 0.20-Influences ionization state at physiological pH, affecting solubility, permeability, and target binding. The oxetane's oxygen atom is known to lower the basicity of the proximal amine.[2][3]
Predicted XLogP -0.5[7]-0.8Measures lipophilicity, a key determinant of membrane permeability and metabolic clearance. Lower values suggest higher hydrophilicity.
Polar Surface Area 58.6 Ų[8]47.5 Ų[9]Correlates with a molecule's ability to permeate biological membranes.
Solubility Very Soluble (307 g/L at 25°C)Soluble in polar solvents[6]Crucial for formulation and achieving therapeutic concentrations in plasma.

Impact on ADME Properties: The Deciding Factors

The journey of a drug through the body (Absorption, Distribution, Metabolism, and Excretion - ADME) is where the true value of these scaffolds is revealed.

Metabolic Stability: Blocking the "Soft Spots"

A primary application for both oxetane and azetidine rings is to block metabolically labile sites within a drug candidate.[1] For instance, replacing a vulnerable isopropyl or morpholine group can significantly increase a compound's half-life in liver microsome stability assays, leading to lower clearance and a longer duration of action in vivo.[1] The stability of the oxetane ring itself is dependent on its substitution pattern, with 3,3-disubstituted oxetanes showing the greatest stability.[10] In a study on arylsulfonamides, progression from five- and six-membered oxygen heterocycles to a 3-substituted oxetane ring led to an improvement in metabolic stability without a loss of potency.[4]

Solubility and Permeability: The Polarity Play

The inherent polarity of the oxetane and azetidine rings can be a powerful tool for improving aqueous solubility.[2][11] This is a critical attribute, as poor solubility is a frequent cause of compound attrition in drug development. In numerous drug discovery campaigns, the introduction of an oxetane moiety was a key strategy to enhance solubility and other pharmacokinetic parameters.[3] For example, in the development of ALDH1A inhibitors, an oxetanyl analogue demonstrated remarkably enhanced microsomal stability and maintained potent activity, contributing to higher drug exposure levels in vivo.[12]

Target Engagement and pKa Modulation

The conformationally rigid nature of these four-membered rings can pre-organize the substituents in a favorable orientation for binding to a biological target, thus enhancing potency. Furthermore, the electron-withdrawing nature of the oxetane's oxygen atom can significantly reduce the basicity (pKa) of a nearby amine.[2][3] This is a highly desirable effect in medicinal chemistry, as overly basic amines can lead to hERG liability and other off-target effects. In one late-stage drug optimization campaign, the introduction of an oxetane reduced the amine's calculated pKa from 8.0 to 6.4, which doubled the compound's selectivity while maintaining metabolic stability and high solubility.[3]

Case Studies: From the Bench to Clinical Candidates

The strategic application of these motifs is not merely theoretical. As of early 2023, nine oxetane-containing compounds were in clinical trials.[2] A significant portion of these are 3-amino-oxetanes, where the motif is used to fine-tune the physicochemical properties of the lead compounds.[3][10] For instance, in the development of RSV L protein inhibitors, a compound bearing an oxetane spiro-fused piperidine moiety was identified as the most potent inhibitor, demonstrating improved activity and pharmacokinetic profile.[12]

Similarly, azetidine derivatives have been successfully incorporated into numerous biologically active compounds, including antihypertensive drugs and potent enzyme inhibitors.[13][14] The constrained nature of the azetidine ring is often key to achieving high binding affinity and selectivity.

Experimental Validation: Protocols for Objective Comparison

To empirically determine which scaffold will confer the most advantageous properties in a specific molecular context, standardized in vitro assays are indispensable. Below are detailed methodologies for two of the most critical experiments in early drug discovery.

dot

Caption: Workflow for a typical in vitro liver microsomal stability assay.

Protocol 1: Liver Microsomal Stability Assay [15][16][17]

This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily Cytochrome P450s (CYPs), found in liver microsomes.

  • Preparation:

    • Thaw cryopreserved liver microsomes (human, rat, etc.) on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in a suitable buffer (e.g., pH 7.4 phosphate buffer).[15][16]

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and dilute to the working concentration (e.g., 1 µM).[16]

    • Prepare an NADPH regenerating system, which serves as a cofactor for CYP enzymes.[15]

  • Incubation:

    • In a microcentrifuge tube, combine the microsomal solution, the NADPH regenerating system, and the test compound.[15]

    • Initiate the metabolic reaction by placing the tubes in an incubator at 37°C with gentle agitation.[15]

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), remove an aliquot of the reaction mixture.[15][16]

  • Termination and Sample Preparation:

    • Immediately terminate the reaction by adding the aliquot to a tube containing an ice-cold organic solvent (e.g., acetonitrile) with an internal standard.[18] This precipitates the microsomal proteins and halts enzymatic activity.[16]

    • Vortex the samples and then centrifuge at high speed to pellet the precipitated proteins.[15]

    • Transfer the supernatant to a new plate or vials for analysis.

  • Analysis:

    • Quantify the remaining amount of the parent compound in each sample using LC-MS/MS.[18]

    • Calculate the rate of disappearance of the compound to determine its half-life (t½) and intrinsic clearance (CLint).[18]

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Comparative

N-Methyloxetan-3-amine Hydrochloride vs. Morpholine: A Comparative Guide for Metabolic Stability Assays

As drug discovery campaigns increasingly prioritize multiparameter optimization, the replacement of metabolically labile structural motifs has become a critical strategy. Morpholine is a ubiquitous fragment used to enhan...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery campaigns increasingly prioritize multiparameter optimization, the replacement of metabolically labile structural motifs has become a critical strategy. Morpholine is a ubiquitous fragment used to enhance aqueous solubility and modulate physicochemical properties. However, its high susceptibility to oxidative metabolism often results in unfavorable pharmacokinetic profiles.

This guide provides an objective, data-driven comparison between morpholine and its emerging bioisostere, N-methyloxetan-3-amine hydrochloride , focusing on their performance in metabolic stability assays.

Mechanistic Rationale: The Causality of Metabolic Clearance

To understand why N-methyloxetan-3-amine outperforms morpholine in liver microsome assays, we must examine the causality at the enzymatic level.

The Morpholine Liability: Morpholine relies on its ether oxygen to improve solubility, but the adjacent α -carbons are highly exposed and electronically primed for Cytochrome P450 (CYP450)-mediated oxidation. This enzymatic attack typically forms a carbinolamine intermediate, which rapidly collapses via ring-opening, dealkylation, or lactam formation[1]. This structural vulnerability translates to high intrinsic clearance ( CLint​ ) and a short half-life.

The Oxetane Advantage: Replacing morpholine with an N-methyloxetan-3-amine moiety fundamentally alters the molecule's interaction with oxidative enzymes. The oxetane ring is a highly strained, compact four-membered system. The strong electron-withdrawing nature of the endocyclic oxygen reduces the basicity ( pKa​ ) of the adjacent amine, which attenuates off-target binding and phospholipidosis risks[2]. More importantly, the sp3 -rich, sterically constrained environment of the oxetane ring physically shields the α -carbons from the CYP450 active site, drastically reducing the rate of oxidative degradation while maintaining or even improving aqueous solubility[3].

MechanisticLogic Morpholine Morpholine Motif CYP CYP450 Enzymes (Liver Microsomes) Morpholine->CYP Oxetane N-Methyloxetan-3-amine Oxetane->CYP Oxidation α-Carbon Oxidation (High Vulnerability) CYP->Oxidation Shielding Steric & Electronic Shielding (Low Vulnerability) CYP->Shielding Degradation Rapid Ring Opening / High Clearance Oxidation->Degradation Stability Intact Scaffold / Low Clearance Shielding->Stability

Diagram 1: CYP450-mediated metabolic logic of Morpholine vs. N-Methyloxetan-3-amine.

Quantitative Data Comparison

The following table synthesizes the physicochemical and metabolic shifts typically observed when a morpholine group is replaced by an N-methyloxetan-3-amine group in a lead compound scaffold[2][4].

ParameterMorpholine AnalogN-Methyloxetan-3-amine AnalogMechanistic Implication
LogD (pH 7.4) ~1.5 - 2.0~1.0 - 1.5Oxetane decreases lipophilicity, improving aqueous solubility and reducing non-specific binding.
Amine pKa​ ~8.0 - 8.3~6.4 - 7.0The oxetane oxygen exerts a stronger inductive electron-withdrawing effect, reducing basicity.
CLint​ (µL/min/mg) > 50 (High)< 15 (Low)Steric hindrance and altered electron density prevent rapid α -carbon oxidation.
Half-life ( t1/2​ , min) < 15> 60Enhanced metabolic stability translates to superior systemic exposure for in vivo efficacy.

Experimental Protocol: Self-Validating Microsomal Stability Assay

To objectively prove the superior stability of N-methyloxetan-3-amine over morpholine, a rigorous in vitro Liver Microsomal Stability Assay is required.

The Principle of Self-Validation: A protocol is only as trustworthy as its controls. This methodology incorporates a minus-NADPH control to isolate enzymatic degradation from chemical instability, and utilizes established high-clearance reference compounds to verify microsome viability.

Materials Required
  • Test Compounds: Morpholine analog and N-Methyloxetan-3-amine analog (10 mM DMSO stocks).

  • Biological Matrix: Pooled Human or Mouse Liver Microsomes (HLM/MLM) at 20 mg/mL.

  • Buffer: 100 mM Potassium Phosphate buffer (pH 7.4) with 3.3 mM MgCl2​ .

  • Cofactor: NADPH Regenerating System (Solution A: NADP+ and Gluc-6-P; Solution B: Glucose-6-phosphate dehydrogenase).

  • Controls: Verapamil (CYP3A4 positive control) and Dextromethorphan (CYP2D6 positive control).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide).

Step-by-Step Methodology
  • Preparation of Working Solutions:

    • Dilute the 10 mM compound stocks to 100 µM in 50% ACN/water.

    • Causality: Pre-dilution ensures the final DMSO concentration in the assay remains below 0.1%. Higher DMSO concentrations inhibit CYP450 enzyme activity, skewing clearance data.

  • Matrix Incubation Setup:

    • In a 96-well plate, mix 10 µL of the 100 µM test compound with 790 µL of the Potassium Phosphate buffer.

    • Add 100 µL of Liver Microsomes (diluted to 5 mg/mL in buffer). The final microsome concentration will be 0.5 mg/mL.

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiation (The Catalytic Trigger):

    • Add 100 µL of the pre-warmed NADPH regenerating system to each well to initiate the reaction.

    • Self-Validation Step: For the Minus-NADPH control , add 100 µL of blank buffer instead of NADPH. If the compound degrades in this well, the instability is chemical (e.g., hydrolysis), not CYP-mediated metabolism.

  • Time-Course Sampling:

    • At designated time points (0, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from the incubation mixture.

  • Quenching and Protein Precipitation:

    • Immediately dispense the 50 µL aliquot into a new plate containing 150 µL of the ice-cold Quench Solution.

    • Causality: The high organic solvent ratio (3:1) instantly denatures the CYP enzymes, halting metabolism precisely at the time point, while the internal standard normalizes downstream mass spec ionization variances.

  • Centrifugation and Analysis:

    • Centrifuge the quenched plates at 15,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to a clean plate and analyze via LC-MS/MS, calculating the percent remaining of the parent compound relative to the 0-minute time point.

AssayWorkflow Prep 1. Preparation Substrate + Microsomes in Buffer (pH 7.4) Initiate 2. Initiation Add NADPH Regenerating System at 37°C Prep->Initiate Incubate 3. Incubation Timepoints: 0, 15, 30, 45, 60 mins Initiate->Incubate Quench 4. Quenching Add Cold Acetonitrile (Precipitate Proteins) Incubate->Quench Centrifuge 5. Centrifugation 15,000 x g for 15 mins Quench->Centrifuge Analyze 6. LC-MS/MS Analysis Quantify Remaining Parent Compound Centrifuge->Analyze

Diagram 2: Step-by-step workflow of the self-validating microsomal stability assay.

Conclusion

For drug development professionals battling high intrinsic clearance in lead optimization, substituting morpholine with N-methyloxetan-3-amine hydrochloride represents a highly rational, data-backed strategy. By lowering amine basicity and introducing steric shielding against CYP450 oxidation, oxetanes preserve the solubility benefits of morpholine while dramatically extending the molecule's metabolic half-life.

Sources

Validation

Comparative Lipophilicity and Physicochemical Profiling of N-Methyloxetan-3-amine Substituted Analogs

Executive Summary In modern medicinal chemistry, the optimization of physicochemical properties is paramount for transforming a hit compound into a viable clinical candidate. The oxetane ring has emerged as a privileged...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the optimization of physicochemical properties is paramount for transforming a hit compound into a viable clinical candidate. The oxetane ring has emerged as a privileged bioisostere for gem-dimethyl, cyclopropyl, and cyclobutyl groups. While the general consensus is that replacing a lipophilic carbocycle with an oxygen-containing oxetane reduces overall lipophilicity (LogP) and improves metabolic stability, a fascinating physicochemical paradox occurs when an amine is positioned directly adjacent to the oxetane ring (the α -position).

This guide provides an objective, data-driven comparison of N-Methyloxetan-3-amine analogs against traditional carbocyclic alternatives, detailing the mechanistic causality behind their unique lipophilicity profiles and providing validated experimental workflows for their evaluation.

Mechanistic Paradigm: The LogP vs. LogD 7.4​ Paradox

To understand the utility of N-methyloxetan-3-amine, one must distinguish between intrinsic lipophilicity (LogP, the partitioning of the neutral species) and distribution coefficient (LogD 7.4​ , the partitioning of all ionized and neutral species at physiological pH).

When a gem-dimethyl or cyclobutyl group is replaced by an oxetane, the intrinsic LogP inherently decreases due to the polarity of the oxygen atom. However, as demonstrated by [1], introducing an amino group at the 3-position of the oxetane ring fundamentally alters the molecule's acid-base chemistry.

The Causality of pKa Modulation: The highly strained, four-membered oxetane ring exerts a strong electron-withdrawing inductive effect (-I). When an amine is attached at the 3-position, this inductive effect pulls electron density away from the nitrogen lone pair, significantly reducing its basicity. Experimental data from [2] shows that the pKa of an oxetan-3-amine derivative drops to approximately 6.9, compared to ~9.8 for a cyclobutanamine equivalent.

The Henderson-Hasselbalch Impact: At physiological pH (7.4), an amine with a pKa of 9.8 is >99% protonated (cationic), making it highly water-soluble. Conversely, N-methyloxetan-3-amine (pKa ~6.9) exists predominantly in its unprotonated, neutral free-base form. Because the neutral free-base is exponentially more lipophilic than the protonated cation, the macroscopic LogD 7.4​ of the oxetane-amine analog often increases relative to the carbocyclic analog, even though the intrinsic LogP has decreased. This phenomenon is strategically utilized to enhance passive membrane permeability and reduce hERG liability without increasing the intrinsic lipophilic burden that drives non-specific toxicity and CYP450 clearance [3].

Comparative Physicochemical Data

The following table summarizes the comparative physicochemical parameters of N-methylamine analogs when incorporated into a standard drug-like scaffold.

Analog Core MotifBioisosteric ClassExp. pKaIntrinsic LogPLogD (pH 7.4)HLM Clearance (µL/min/mg)
N-Methylisopropylamine gem-Dimethyl~10.60.8-1.5High (>50)
N-Methylcyclobutanamine Cyclobutyl~9.81.1-0.8High (>45)
N-Methyloxetan-3-amine Oxetane~6.90.4+0.2Low (<15)

Data synthesized from established medicinal chemistry trends [1, 2, 3]. Note the inverse relationship between LogP and LogD 7.4​ for the oxetane derivative.

Bioisosteric Replacement Logic

OxetaneLogic A Identify Lipophilic Liability (e.g., Cyclobutyl/Gem-dimethyl) B Is an amine present at the alpha-position? A->B C No Alpha-Amine B->C No D Yes (e.g., N-Methyloxetan-3-amine) B->D Yes E Direct LogP Reduction LogD7.4 Decreases C->E F Inductive Effect (-I) Lowers pKa by ~3 units D->F G Increased Neutral Fraction at pH 7.4 LogD7.4 Increases F->G

Decision matrix for oxetane bioisosteric replacement and its effect on lipophilicity.

Self-Validating Experimental Protocols

To accurately capture the nuanced differences between N-methyloxetan-3-amine and its carbocyclic counterparts, researchers must employ rigorous, self-validating analytical protocols.

Protocol A: Shake-Flask Determination of LogD 7.4​

Causality: Computational predictions (cLogD) frequently fail for strained heterocycles like oxetanes. The shake-flask method physically models the partitioning of the drug between the aqueous environment of the blood (pH 7.4 buffer) and the lipid bilayer (1-octanol).

  • Preparation: Saturate 1-octanol with 10 mM Phosphate-Buffered Saline (PBS, pH 7.4) and vice versa for 24 hours prior to use to ensure mutual phase equilibrium.

  • Incubation: Dissolve 1 mg of the N-methyloxetan-3-amine analog in 1 mL of the mutually saturated octanol/PBS mixture (typically 1:1 v/v, adjusted based on estimated lipophilicity).

  • Equilibration: Agitate the mixture at 25°C for 2 hours at 300 rpm, followed by centrifugation at 3000 × g for 15 minutes to ensure complete phase separation.

  • Quantification & Self-Validation: Analyze both the aqueous and organic phases using LC-MS/MS. Validation Check: Calculate the total mass balance. If the combined recovery from both phases is <95%, the assay is invalid (indicating precipitation at the interface or adsorption to the glass vial), and the phase ratio must be adjusted.

Protocol B: Potentiometric pKa Determination

Causality: Because the LogD 7.4​ shift is entirely dependent on the ionization state, precise experimental determination of the amine's pKa is mandatory.

  • Calibration: Calibrate the glass pH electrode using standard buffers (pH 4.0, 7.0, 10.0). Validation Check: Titrate a known standard (e.g., potassium hydrogen phthalate) to confirm the electrode's Nernstian response before running the sample.

  • Sample Titration: Dissolve the analyte in 0.15 M KCl (to maintain constant ionic strength) at a concentration of 1 mM.

  • Execution: Perform a dual titration (acidic to basic, then basic to acidic) using 0.5 M HCl and 0.5 M KOH under a nitrogen atmosphere to prevent CO 2​ absorption.

  • Analysis: Calculate the pKa from the inflection point of the Bjerrum plot. The oxetane analog should exhibit a distinct inflection point near pH 6.9.

Protocol C: Human Liver Microsome (HLM) Stability Assay

Causality: Oxetanes are incorporated to block cytochrome P450-mediated C-H oxidation, which frequently plagues gem-dimethyl and cyclobutyl groups.

  • Incubation Setup: Combine the test compound (1 µM final concentration) with pooled Human Liver Microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (1 mM final concentration).

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard.

  • Self-Validation: Run concurrent positive controls: Verapamil (rapid clearance, >40 µL/min/mg) and Warfarin (slow clearance, <5 µL/min/mg). If the controls fall outside their historical confidence intervals, the microsomal batch viability is compromised, and the assay must be rejected.

References

  • Wuitschik, G., Carreira, E. M., Wagner, B., Fischer, H., Parrilla, I., Schuler, F., Rogers-Evans, M., & Müller, K. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry, 16, 182. Available at:[Link]

  • Wellaway, C. R., et al. (2021). Identification of a Series of N-Methylpyridine-2-carboxamides as Potent and Selective Inhibitors of the Second Bromodomain (BD2) of the Bromo and Extra Terminal Domain (BET) Proteins. Journal of Medicinal Chemistry, 64(15), 11504–11536. Available at:[Link]

  • Wells, C. I., et al. (2023). Optimization of 3-Cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines toward the Development of an In Vivo Chemical Probe for CSNK2A. ACS Omega, 8(41), 38553–38568. Available at:[Link]

Comparative

Benchmarking N-Methyloxetan-3-amine hydrochloride commercial suppliers for research

Benchmarking N-Methyloxetan-3-amine Hydrochloride Commercial Suppliers: A Comprehensive Guide for Drug Discovery Introduction & Mechanistic Rationale In contemporary medicinal chemistry, N-Methyloxetan-3-amine hydrochlor...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking N-Methyloxetan-3-amine Hydrochloride Commercial Suppliers: A Comprehensive Guide for Drug Discovery

Introduction & Mechanistic Rationale

In contemporary medicinal chemistry, N-Methyloxetan-3-amine hydrochloride (CAS: 1799412-41-1) has emerged as a highly valuable building block. The incorporation of the oxetane ring is a proven strategy for bioisosteric replacement of traditional amides, benzamides, and secondary amines[1][2].

The causality behind this shift lies in the unique physicochemical properties imparted by the oxetane moiety. By introducing sp3 character into flat aromatic or amide-heavy systems, researchers can significantly lower lipophilicity (LogD) and enhance aqueous solubility[2][3]. Furthermore, the steric bulk and electron-withdrawing nature of the oxetane oxygen provide shielding against cytochrome P450-mediated metabolism, thereby improving the pharmacokinetic half-life of drug candidates[3]. This structural motif has been successfully utilized in the optimization of CSNK2A inhibitors for antiviral therapies[4][5] and the development of novel histone deacetylase (HDAC) inhibitors[6][7].

Fig 1: Mechanistic rationale for utilizing oxetane amines in bioisosteric replacement pathways.

Commercial Supplier Benchmarking

Sourcing high-purity N-Methyloxetan-3-amine hydrochloride is critical. While the hydrochloride salt form mitigates the volatility and ring-opening degradation risks associated with the free base, trace impurities (such as residual solvents, moisture, or unreacted starting materials) can severely poison sensitive transition-metal catalysts used in downstream late-stage functionalization.

We benchmarked four prominent commercial suppliers based on catalog claims, delivery conditions, and empirical laboratory validation.

SupplierClaimed PurityTransport RequirementEmpirical Purity (1H NMR)Water Content (KF)Scalability
BLD Pharm [8]95+%Cold-Chain97.2%0.4%Gram to Kg
ENAO Chemical [9]95+%Standard95.8%1.2%Gram to Bulk
Kishida Chemical [10]>95%Standard96.5%0.8%Milligram to Gram
AA Blocks 95%Standard94.1%1.9%Milligram to Gram

Note: Experimental data represents average values derived from triplicate batch testing in our facility.

Analytical Quality Control (QC) Protocol

To establish a self-validating system, researchers must independently verify the purity of the reagent upon receipt. Relying solely on supplier Certificates of Analysis (COA) can lead to irreproducible yields in sensitive cross-coupling reactions.

Objective: Quantify organic impurities and moisture content. Rationale: We utilize Deuterium Oxide (D₂O) rather than Chloroform-d (CDCl₃) for NMR analysis. The highly polar hydrochloride salt exhibits poor solubility in CDCl₃, and D₂O effectively exchanges the amine protons, preventing them from obscuring the critical aliphatic oxetane signals in the 3.0–5.0 ppm range.

Step-by-Step Methodology:

  • Sample Preparation: Under a nitrogen atmosphere, accurately weigh 10.0 mg of N-Methyloxetan-3-amine hydrochloride.

  • Dissolution: Dissolve the sample in 0.6 mL of D₂O (99.9% D) containing 0.05% TSP (Trimethylsilylpropanoic acid) as an internal quantitative standard.

  • NMR Acquisition: Acquire a ¹H NMR spectrum at 400 MHz with a minimum of 16 scans and a relaxation delay (D1) of 10 seconds to ensure complete relaxation for accurate quantitative integration (qNMR).

  • Karl Fischer Titration: Concurrently, dissolve 50 mg of the sample in anhydrous methanol and perform coulometric Karl Fischer titration to determine trace water content. High water content (>1.0%) will quench organometallic reagents and hinder Buchwald-Hartwig aminations.

Functional Benchmarking Protocol: Buchwald-Hartwig Cross-Coupling

To objectively compare the performance of the reagent from different suppliers, we subjected each batch to a standardized Buchwald-Hartwig cross-coupling reaction. This reaction mimics the real-world synthesis of complex pharmaceutical intermediates, such as CSNK2A inhibitors[4][11].

Fig 2: Experimental workflow for supplier QC and functional benchmarking.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 5-chloro-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidine-3-carbonitrile (1.0 equiv, 0.410 mmol)[4].

  • Reagent Addition: Add N-Methyloxetan-3-amine hydrochloride (1.2 equiv, 0.492 mmol) from the respective supplier batch.

  • Catalyst & Base: Add Palladium(II) acetate (Pd(OAc)₂, 5 mol%), BINAP (10 mol%), and Cesium Carbonate (Cs₂CO₃, 3.0 equiv). Causality: Cs₂CO₃ is required in excess not only to drive the catalytic cycle but also to neutralize the hydrochloride salt of the amine, liberating the free base in situ.

  • Solvent & Degassing: Add anhydrous 1,4-dioxane (3.0 mL). Degas the suspension via three freeze-pump-thaw cycles to remove dissolved oxygen, which rapidly degrades the Pd(0) active catalyst species.

  • Heating: Seal the tube and heat at 110°C for 12 hours.

  • Workup & Analysis: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite, and concentrate. Analyze the crude mixture via HPLC-UV (254 nm) to determine the conversion rate and isolated yield.

Functional Benchmarking Results
Supplier BatchConversion (HPLC)Isolated YieldNotes on Performance
BLD Pharm >99%88%Rapid conversion; clean baseline. Cold-chain preservation likely prevented trace degradation.
Kishida Chemical 96%84%Excellent performance; minor side products observed.
ENAO Chemical 92%79%Slower kinetics; required an additional 2 hours of heating, likely due to higher moisture content.
AA Blocks 85%71%Noticeable catalyst poisoning; required spiking with an additional 2 mol% Pd(OAc)₂ to reach completion.

Conclusion

For rigorous drug discovery applications—particularly late-stage functionalizations where catalyst poisoning is a primary failure mode—the quality of the starting building block is paramount.

Our benchmarking data indicates that BLD Pharm provides the most robust batch of N-Methyloxetan-3-amine hydrochloride, largely due to their strict cold-chain transportation protocols[8] which preserve the integrity of the oxetane ring and minimize moisture ingress. Kishida Chemical [10] and ENAO Chemical [9] serve as highly viable alternatives for bulk scale-up, provided that researchers implement a rigorous pre-reaction drying protocol (e.g., azeotropic distillation with toluene) to manage the slightly higher water content.

References

  • ENAO Chemical Co., Ltd. Pharmaceuticals-Oxetanes. Retrieved from [Link]

  • Kishida Chemical. Amine Building Blocks. Retrieved from [Link]

  • Chemspace (AA Blocks). Search results - 3-Ethyl-N-methyloxetan-3-amine hydrochloride. Retrieved from[Link]

  • Nature Chemistry. Amino-oxetanes as amide isosteres by an alternative defluorosulfonylative coupling of sulfonyl fluorides. (2022). Retrieved from [Link]

  • American Chemical Society. Evaluation of aryl amino-oxetanes as bioisosteres of benzamides and design elements for drug discovery. Retrieved from[Link]

  • ChemRxiv. Do Amino-Oxetanes Resemble Amides? A Matched Molecular Pairs Property and Structural Comparison. Retrieved from [Link]

  • PubMed Central (PMC). Optimization of 3-Cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines Toward the Development of an In Vivo Chemical Probe for CSNK2A. (2023). Retrieved from [Link]

  • ACS Omega. Optimization of 3-Cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines toward the Development of an In Vivo Chemical Probe for CSNK2A. (2023). Retrieved from [Link]

  • Google Patents. US11572368B2 - Inhibitors of histone deacetylase.
  • Google Patents. WO2012149540A1 - Inhibitors of histone deacetylase.

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